Palacaparib
描述
AZD-9574 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
3D Structure
属性
CAS 编号 |
2756333-39-6 |
|---|---|
分子式 |
C21H22F2N6O2 |
分子量 |
428.4 g/mol |
IUPAC 名称 |
6-fluoro-5-[4-[(5-fluoro-2-methyl-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C21H22F2N6O2/c1-12-20(30)27-18-14(25-12)4-3-13(17(18)22)11-28-7-9-29(10-8-28)16-6-5-15(21(31)24-2)26-19(16)23/h3-6H,7-11H2,1-2H3,(H,24,31)(H,27,30) |
InChI 键 |
WXRCLFFPZXJCLS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C(=C(C=C2)CN3CCN(CC3)C4=C(N=C(C=C4)C(=O)NC)F)F)NC1=O |
产品来源 |
United States |
Foundational & Exploratory
Palacaparib (AZD-9574): A Technical Guide to a CNS-Penetrant PARP1-Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palacaparib (AZD-9574) is a potent, selective, and central nervous system (CNS) penetrant inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] This next-generation PARP inhibitor demonstrates high selectivity for PARP1 over other PARP isoforms, a critical feature aimed at improving the therapeutic window and reducing hematological toxicities associated with first-generation, less selective PARP inhibitors.[3][4] By trapping PARP1 at sites of DNA single-strand breaks, this compound leverages the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[5] Its ability to cross the blood-brain barrier addresses a significant unmet need in the treatment of primary and secondary brain malignancies. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental methodologies used in the preclinical characterization of this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex small molecule designed for high affinity and selectivity for PARP1, with fluorine substitutions intended to enhance lipophilicity and blood-brain barrier penetration.
IUPAC Name: 6-fluoro-5-[4-[(5-fluoro-2-methyl-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N-methylpyridine-2-carboxamide
SMILES: CC1=NC2=C(C(=C(C=C2)CN3CCN(CC3)C4=C(N=C(C=C4)C(=O)NC)F)F)NC1=O
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂F₂N₆O₂ | |
| Molecular Weight | 428.44 g/mol | |
| Appearance | Solid | |
| CAS Number | 2756333-39-6 | |
| Solubility | 10 mM in DMSO | |
| pKa of core NH | 8.5 |
Pharmacokinetic Properties
This compound is an orally bioavailable drug that has demonstrated good pharmacokinetic profiles and significant CNS penetration across multiple preclinical species. This penetration is a key differentiating feature, enabling its investigation for brain tumors.
| Parameter | Mouse | Rat | Dog | Monkey | Source |
| Clearance (CLp, mL/min/kg) | 10.2 | 6.9 | 2.1 | 5.2 | |
| Plasma Fraction Unbound (fu) | 0.20 | 0.13 | 0.25 | 0.16 | |
| Volume of Distribution (Vss, L/kg) | 2.7 | 2.3 | 1.1 | 1.7 | |
| Half-life (t½, h) | 4 | 6.3 | 12 | 10.5 | |
| Oral Bioavailability (F%) | 116 | 50 | 91 | 95 | |
| CNS Kp,uu | - | 0.31 | - | 0.79 |
Kp,uu: Brain/unbound plasma partition coefficient
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism: potent enzymatic inhibition of PARP1 and trapping of the PARP1-DNA complex.
-
Inhibition of Base Excision Repair (BER): PARP1 is a critical enzyme in the BER pathway, which repairs DNA single-strand breaks (SSBs). This compound binds to the catalytic domain of PARP1, preventing it from synthesizing poly(ADP-ribose) (PAR) chains. This inhibition stalls the repair of SSBs.
-
PARP1-DNA Trapping: Beyond catalytic inhibition, this compound traps PARP1 at the site of the DNA damage. When the DNA replication fork encounters these unrepaired SSBs with PARP1 trapped on the DNA, the fork collapses, leading to the formation of more cytotoxic DNA double-strand breaks (DSBs).
-
Synthetic Lethality: In cancer cells with a deficient homologous recombination repair (HRR) pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired. The accumulation of extensive DNA damage triggers cell cycle arrest and ultimately leads to apoptosis. This selective killing of HRR-deficient cells in the presence of PARP1 inhibition is known as synthetic lethality.
Preclinical Efficacy and Selectivity
This compound has demonstrated high potency and selectivity in a range of preclinical assays.
| Assay Type | Key Findings | Source |
| PARP Binding Assay | Potent binding to PARP1 with >8,000-fold selectivity over PARP2 and >18,000-fold over other PARPs (PARP3, PARP5a, PARP6). | |
| PARylation Inhibition | Inhibits PARP1 enzymatic activity with IC₅₀ values in the low nanomolar range (0.3-2.0 nM) in various cell lines, irrespective of HRR status. | |
| Cellular Potency | Shows significantly higher potency in HRR-deficient (HRD) cell models. For example, the IC₅₀ in BRCA2⁻/⁻ DLD1 cells is 1.38 nM, compared to >40 µM in BRCA2 wild-type cells. | |
| In Vivo Efficacy | Demonstrates dose-dependent tumor growth suppression in subcutaneous xenograft models (e.g., MDA-MB-436 BRCA1-mutant). A 3 mg/kg dose led to sustained tumor growth suppression in an intracranial xenograft model. |
Key Experimental Methodologies
The preclinical evaluation of this compound involved several key in vitro and in vivo experiments. The methodologies for these are detailed below.
PARP-DNA Trapping Assay
This assay quantifies the ability of the inhibitor to trap PARP1 on damaged DNA.
-
Cell Seeding: Cells (e.g., A549) are seeded in 96-well plates at a density of 25,000 cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with a range of this compound concentrations for 4 hours in the presence of 0.01% methyl methanesulfonate (MMS) to induce DNA damage.
-
Pre-extraction and Lysis: Cells undergo pre-extraction steps to remove soluble proteins.
-
Quantification: The remaining chromatin-bound PARP1 is then quantified, typically by immunoblotting or other protein detection methods, to determine the extent of trapping.
Colony Formation Assay (CFA)
This assay assesses the long-term proliferative capacity of cells after drug treatment.
-
Cell Seeding: HRR-proficient and HRR-deficient cells (e.g., DLD-1 BRCA2wt and DLD-1 BRCA2⁻/⁻) are seeded at low density in multi-well plates.
-
Drug Exposure: Cells are treated with various concentrations of this compound.
-
Incubation: After the treatment period, the drug is removed, and cells are allowed to grow for a period of 7-14 days until visible colonies form.
-
Analysis: Plates are scanned using a system like GelCount. The colonies are analyzed for total optical density using software such as ImageJ. The IC₅₀ value, representing the concentration at which cell growth is inhibited by 50%, is calculated using software like GraphPad Prism.
In Vivo Xenograft Tumor Models
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
References
- 1. This compound (AZD9574, AZD-9574)| PARP1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Item - Supplementary Data 1 from Preclinical Characterization of AZD9574, a BloodâBrain Barrier Penetrant Inhibitor of PARP1 - American Association for Cancer Research - Figshare [aacr.figshare.com]
Palacaparib's selectivity for PARP1 over PARP2
An In-depth Technical Guide to the PARP1 Selectivity of Palacaparib
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Poly (ADP-ribose) polymerase (PARP) inhibitors have become a cornerstone of targeted therapy for cancers with deficiencies in homologous recombination repair (HRR), most notably those with BRCA1/2 mutations. First-generation PARP inhibitors, while clinically effective, inhibit both PARP1 and PARP2, key enzymes in the DNA damage response (DDR). Inhibition of PARP2 has been associated with hematological toxicities, limiting the therapeutic window and combination potential of these agents.[1][2] this compound (AZD-9574) is a next-generation PARP inhibitor engineered for high potency and selectivity for PARP1 over PARP2. This selectivity, coupled with its ability to potently "trap" PARP1 at sites of DNA damage, offers the potential for an improved therapeutic index, characterized by enhanced anti-tumor efficacy and a more favorable safety profile compared to its predecessors. This guide provides a detailed examination of the quantitative data, experimental methodologies, and mechanistic principles underlying this compound's PARP1 selectivity.
Quantitative Analysis of this compound's Selectivity
The selectivity of a PARP inhibitor is determined by its differential potency against PARP1 and PARP2, which can be quantified through various biochemical and cellular assays. This compound demonstrates a profound and best-in-class selectivity for PARP1.
Biochemical and Cellular Potency
Biochemical assays measure the direct inhibition of the enzyme's catalytic activity, typically reported as the half-maximal inhibitory concentration (IC50). Cellular assays provide a more physiologically relevant measure of a drug's ability to engage its target and exert a biological effect within a living cell. This compound exhibits potent low-nanomolar IC50 values for PARP1 inhibition.[3]
Table 1: Comparative Biochemical and Cellular IC50 Values of PARP Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular PARylation IC50 (nM) | Reference(s) |
| This compound (AZD-9574) | PARP1 | 0.3 - 2.0 | ~2.3 | [3][4] |
| PARP2 | >16,000 | >10,000 | ||
| Saruparib (AZD5305) | PARP1 | 1.55 | 2.3 | |
| PARP2 | 653 | >10,000 | ||
| Olaparib | PARP1 | ~0.5 - 1.0 | 10.9 | |
| PARP2 | ~0.2 - 0.3 | - | ||
| Talazoparib | PARP1 | ~0.5 - 1.0 | 5.1 | |
| PARP2 | ~0.2 | - |
Note: IC50 values can vary based on specific assay conditions and cell lines used.
PARP Trapping Potency
Beyond catalytic inhibition, a critical mechanism of action for PARP inhibitors is the trapping of PARP enzymes on DNA. This converts a transient DNA repair complex into a cytotoxic lesion that obstructs DNA replication and transcription. The potency of PARP trapping is a key determinant of anti-tumor efficacy. This compound is a highly potent PARP1 trapper, inducing the formation of these cytotoxic complexes at low nanomolar concentrations.
Table 2: PARP Trapping Potency and Selectivity Ratios
| Compound | PARP1 Trapping EC50 (nM) | PARP2 Trapping EC50 (nM) | PARP1/PARP2 Selectivity Ratio (Biochemical IC50) | Reference(s) |
| This compound (AZD-9574) | Potent (single-digit nM) | Minimal | >8,000-fold | |
| Saruparib (AZD5305) | Potent (single-digit nM) | Minimal | ~500-fold | |
| Olaparib | ~10.0 - 100.0 | Traps PARP2 | ~1 - 2-fold | |
| Talazoparib | <1.0 | Traps PARP2 | ~1 - 2-fold | |
| Rucaparib | ~10.0 - 100.0 | Traps PARP2 | ~1 - 2-fold | |
| Veliparib | >100.0 | Minimal | ~2 - 5-fold |
Note: Trapping EC50 is the effective concentration to achieve 50% of maximal trapping. Selectivity is calculated as IC50(PARP2) / IC50(PARP1).
Core Experimental Protocols
The characterization of this compound's selectivity relies on a suite of standardized in vitro and cellular assays.
Biochemical PARP Inhibition Assay (Enzymatic Activity)
This assay directly measures an inhibitor's ability to block the catalytic activity of purified PARP1 or PARP2 enzymes.
-
Principle: A 96- or 384-well plate is coated with histone proteins, which act as substrates for PARylation. Purified recombinant PARP1 or PARP2 enzyme is added along with a biotinylated NAD+ substrate and varying concentrations of the test inhibitor (e.g., this compound). The enzyme consumes NAD+ to create poly(ADP-ribose) chains on the histones. The extent of this reaction is quantified by adding Streptavidin-HRP, which binds to the biotinylated PAR chains, followed by a chemiluminescent HRP substrate. The resulting light signal is inversely proportional to the inhibitor's potency.
-
Protocol Outline:
-
Coat microplate wells with histone H1. Wash and block.
-
Add a reaction mixture containing reaction buffer, activated DNA, and purified PARP1 or PARP2 enzyme.
-
Add serial dilutions of this compound or control inhibitors.
-
Initiate the reaction by adding a biotinylated NAD+ solution. Incubate for 60 minutes.
-
Wash the plate to remove unreacted components.
-
Add Streptavidin-HRP and incubate for 60 minutes.
-
Wash the plate and add a chemiluminescent HRP substrate.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the normalized signal against the logarithm of inhibitor concentration and fitting to a four-parameter logistic curve.
-
Cellular PARP Trapping Assay (Immunofluorescence Method)
This assay visualizes and quantifies the amount of PARP protein that becomes trapped on chromatin within cells following drug treatment.
-
Principle: Cells are treated with the PARP inhibitor, causing PARP1 to become trapped at sites of endogenous DNA damage. A pre-extraction step using a detergent-based buffer removes soluble, non-chromatin-bound proteins. The remaining chromatin-bound PARP1 is fixed, permeabilized, and detected using a specific primary antibody against PARP1, followed by a fluorescently labeled secondary antibody. The fluorescence intensity within the nucleus, measured by high-content imaging, is directly proportional to the amount of trapped PARP1.
-
Protocol Outline:
-
Seed cells (e.g., A549, DLD1) in a multi-well imaging plate and allow them to adhere.
-
Treat cells with a dose range of this compound or control inhibitors for a defined period (e.g., 4-24 hours).
-
Pre-extraction: Wash cells with PBS, then incubate with a cytoskeleton buffer containing 0.5% Triton X-100 to remove soluble proteins.
-
Fixation: Fix the remaining chromatin-bound proteins with 4% paraformaldehyde.
-
Immunostaining: Permeabilize the cells with methanol and block with a blocking buffer (e.g., BSA in PBS). Incubate with a primary antibody specific for PARP1 (or PARP2).
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain nuclei with DAPI or Hoechst.
-
Imaging: Acquire images using a high-content imaging system or confocal microscope.
-
Analysis: Quantify the mean nuclear fluorescence intensity. Plot intensity against inhibitor concentration to determine the EC50 for trapping.
-
Cellular PARylation Inhibition Assay (ELISA-based)
This assay measures the ability of an inhibitor to block the synthesis of PAR in cells, often after inducing DNA damage to stimulate PARP activity.
-
Principle: Cells are pre-treated with the inhibitor and then exposed to a DNA damaging agent (e.g., H2O2 or MMS) to activate PARP enzymes. Cells are lysed, and the total protein concentration is normalized. The level of PAR in the lysate is then quantified using a sandwich ELISA kit, where a capture antibody binds PAR and a detection antibody provides a colorimetric or chemiluminescent signal.
-
Protocol Outline:
-
Seed cells in a multi-well plate.
-
Treat with serial dilutions of this compound for 1-2 hours.
-
Induce DNA damage by adding H2O2 or MMS for 15-30 minutes.
-
Lyse the cells and determine the protein concentration of the supernatant.
-
Normalize the protein concentration for all samples.
-
Perform the PAR ELISA according to the manufacturer's protocol (e.g., Trevigen PARP in vivo Pharmacodynamic Assay II).
-
Measure the signal using a microplate reader.
-
Calculate the IC50 value based on the reduction of the PAR signal relative to the damaged, untreated control.
-
Mechanistic Pathways and Workflows
The Role of PARP1/2 in DNA Repair
PARP1 and PARP2 are critical sensors of DNA single-strand breaks (SSBs), which are among the most common forms of DNA damage. Upon binding to an SSB, their catalytic activity is triggered.
Caption: Canonical PARP1/2 signaling pathway in response to DNA single-strand breaks.
The "PARP Trapping" Mechanism of Action
Selective PARP1 inhibition by this compound not only blocks the repair signaling but also potently traps PARP1 on the DNA. This trapped complex is highly cytotoxic, especially as it collides with replication forks.
Caption: this compound-mediated PARP1 trapping leading to synthetic lethality.
Experimental Workflow for Selectivity Profiling
A multi-step workflow is employed to comprehensively characterize the selectivity profile of a novel PARP inhibitor like this compound, moving from molecular interactions to cellular outcomes.
Caption: Logical workflow for determining PARP inhibitor selectivity and function.
Conclusion: The Significance of PARP1 Selectivity
This compound represents a significant advancement in the field of PARP inhibition. Its profound selectivity for PARP1 over PARP2, with a ratio exceeding 8000-fold, is a defining characteristic. This selectivity is not merely a biochemical curiosity; it is hypothesized to be the basis for an improved safety profile by avoiding the hematological toxicities associated with PARP2 inhibition. Furthermore, this compound's ability to potently trap PARP1 on DNA ensures a powerful cytotoxic mechanism is retained and directed specifically at its intended target. This combination of high potency, exquisite selectivity, and a robust trapping mechanism positions this compound as a promising agent with the potential for a wider therapeutic index, enabling more effective and durable responses, and greater potential for use in combination therapies for the treatment of HRR-deficient cancers.
References
- 1. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
Palacaparib (AZD9574): A Technical Guide to Preclinical Efficacy in Brain Tumors
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the preclinical evidence supporting the efficacy of Palacaparib (AZD9574), a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), in the context of brain tumors. This compound's unique ability to penetrate the blood-brain barrier (BBB) positions it as a promising therapeutic agent for both primary brain cancers, such as glioblastoma, and brain metastases.[1][2][3][4] This guide will delve into the quantitative data from key preclinical studies, detail the experimental methodologies, and visualize the critical pathways and workflows.
Core Mechanism of Action and Rationale
This compound selectively binds to PARP1, an enzyme crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] By inhibiting PARP1, this compound leads to the accumulation of unrepaired SSBs, which, upon encountering the replication fork during cell division, collapse into more cytotoxic DNA double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination repair (HRR), a key pathway for repairing DSBs, this accumulation of DNA damage is catastrophic, leading to genomic instability and ultimately, apoptosis. This mechanism is known as synthetic lethality.
Furthermore, this compound traps PARP1 at the site of DNA damage, forming a cytotoxic PARP1-DNA complex that physically obstructs DNA replication and transcription, further enhancing its anti-tumor activity. Its high selectivity for PARP1 over PARP2 is significant, as PARP2 inhibition has been associated with hematological toxicity.
The primary rationale for this compound's investigation in brain tumors stems from its designed ability to cross the blood-brain barrier, a major obstacle for most PARP inhibitors. This allows it to reach therapeutic concentrations in the central nervous system (CNS) to target primary brain tumors and brain metastases.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound's efficacy.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | HRR Status | IC50 (nM) | Reference |
| DLD-1 | Colorectal | BRCA2 wild-type | >40,000 | |
| DLD-1 | Colorectal | BRCA2 -/- | 1.38 | |
| SKOV-3 | Ovarian | BRCA2 wild-type | Not specified | |
| SKOV-3 | Ovarian | BRCA2 -/- | Not specified | |
| SKOV-3 | Ovarian | PALB2 -/- | Not specified | |
| Multiple Cell Lines | Various | Not specified | 0.3-2 |
Table 2: In Vivo Efficacy of this compound in an Intracranial Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (days) | Survival Extension vs. Vehicle | Reference |
| Vehicle | - | QD | Not specified | - | |
| This compound | 3 | QD | Not specified | Significantly extended | |
| This compound | 10 | QD | Not specified | Significantly extended | |
| This compound | 30 | QD | Not specified | Significantly extended |
Table 3: Pharmacokinetic Properties of this compound
| Species | Route | Brain Penetration (Kpuu) | Key Findings | Reference |
| Rat | Oral | 0.31 | Good CNS penetration | |
| Monkey | IV | 0.79 | Excellent CNS penetration |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability and Clonogenic Assays
Objective: To determine the cytotoxic effect of this compound on cancer cell lines with different HRR status.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., DLD-1, SKOV-3 isogenic pairs) were cultured in appropriate media and conditions.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 7 days).
-
Viability Assessment: Cell viability was measured using a standard assay such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
Clonogenic Assay: For long-term survival, cells were seeded at low density, treated with this compound for 24 hours, and then allowed to form colonies for 10-14 days. Colonies were then stained with crystal violet and counted.
-
Data Analysis: IC50 values (the concentration of drug that inhibits cell growth by 50%) were calculated from the dose-response curves using non-linear regression analysis.
In Vivo Intracranial Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant brain tumor model.
Protocol:
-
Cell Implantation: Human breast cancer cells with a BRCA1 mutation (MDA-MB-436), engineered to express luciferase, were stereotactically implanted into the brains of immunodeficient mice.
-
Tumor Monitoring: Tumor growth was monitored non-invasively using bioluminescent imaging (BLI).
-
Drug Administration: Once tumors were established, mice were randomized into treatment groups and orally administered vehicle or this compound at specified doses and schedules (e.g., 3, 10, 30 mg/kg, once daily).
-
Efficacy Assessment: The primary endpoint was overall survival. Tumor growth was also assessed by monitoring the bioluminescent signal.
-
Statistical Analysis: Survival curves were generated using the Kaplan-Meier method, and statistical significance between groups was determined using the log-rank test.
Pharmacokinetic Studies and Brain Penetration Assessment
Objective: To determine the pharmacokinetic profile of this compound and its ability to cross the blood-brain barrier.
Protocol:
-
Drug Administration: this compound was administered to preclinical species (e.g., rats, monkeys) via oral or intravenous routes.
-
Sample Collection: Blood and cerebrospinal fluid (CSF) or brain tissue samples were collected at various time points after drug administration.
-
Bioanalysis: The concentration of this compound in plasma and brain tissue/CSF was quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including clearance (CLp), volume of distribution (Vss), half-life (t1/2), and bioavailability (F%), were calculated.
-
Brain Penetration Assessment: The unbound brain-to-plasma concentration ratio (Kpuu) was determined to quantify the extent of CNS penetration. This was also assessed using positron emission tomography (PET) imaging with a radiolabeled version of this compound ([11C]AZD-9574).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key concepts related to this compound's mechanism and preclinical evaluation.
Conclusion
The preclinical data strongly support the potential of this compound as a novel therapeutic agent for brain tumors. Its ability to penetrate the blood-brain barrier and its potent, selective inhibition of PARP1 address key challenges in neuro-oncology. The in vitro and in vivo studies demonstrate significant anti-tumor activity, particularly in models with homologous recombination repair deficiencies. The combination of this compound with standard-of-care agents like temozolomide shows promise for synergistic effects. These compelling preclinical findings have paved the way for ongoing clinical trials to evaluate the safety and efficacy of this compound in patients with primary and secondary brain malignancies.
References
The Synthetic Lethality of Olaparib in BRCA-Mutated Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a cornerstone of targeted therapy for cancers harboring mutations in the BRCA1 and BRCA2 genes. The efficacy of Olaparib in this context is a prime example of synthetic lethality, a concept where the simultaneous loss of two distinct gene functions leads to cell death, while the loss of either one alone is viable. In BRCA-mutated tumors, the deficiency in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, combined with the Olaparib-induced inhibition of PARP-mediated single-strand break (SSB) repair, creates a catastrophic accumulation of genomic instability, ultimately leading to apoptosis of the cancer cells. This guide provides an in-depth technical overview of the core principles of Olaparib's synthetic lethality, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.
The Core Principle: Synthetic Lethality in Action
In healthy cells, DNA damage is a constant threat that is effectively managed by a network of repair pathways. Single-strand breaks (SSBs), a common form of DNA damage, are primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role. PARP1 and PARP2 detect SSBs and, upon binding to the damaged DNA, synthesize long chains of poly(ADP-ribose) (PAR). This PARylation acts as a scaffold to recruit other DNA repair proteins to the site of damage.
In parallel, double-strand breaks (DSBs), a more severe form of DNA damage, are repaired by two main pathways: the high-fidelity homologous recombination (HR) pathway and the more error-prone non-homologous end joining (NHEJ) pathway. The BRCA1 and BRCA2 genes are essential components of the HR pathway. Mutations in these genes impair the cell's ability to accurately repair DSBs.
Olaparib exploits this "Achilles' heel" of BRCA-mutated cells. By inhibiting the catalytic activity of PARP, Olaparib prevents the efficient repair of SSBs. These unrepaired SSBs, when encountered by the replication machinery during cell division, lead to the collapse of replication forks and the formation of DSBs. In normal cells, these DSBs can still be repaired by the functional HR pathway. However, in BRCA-mutated cells with a deficient HR pathway, these Olaparib-induced DSBs cannot be properly repaired, leading to genomic chaos and cell death.[1][2][3]
A critical aspect of Olaparib's mechanism of action is PARP trapping . Beyond just inhibiting PARP's enzymatic activity, Olaparib traps PARP enzymes onto the DNA at the site of the SSB.[3][4] This trapped PARP-DNA complex is itself a toxic lesion that further obstructs DNA replication and repair, contributing significantly to the cytotoxic effect of the drug. The potency of PARP trapping varies among different PARP inhibitors, with some evidence suggesting that trapping efficiency is a key determinant of their anti-cancer activity.
Quantitative Data
The efficacy of Olaparib in BRCA-mutated cancers has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Preclinical Data: Potency and Cellular Sensitivity
| Parameter | Value | Cell Line/System | Reference |
| PARP1 IC50 | ~1-5 nM | Cell-free assays | |
| PARP2 IC50 | ~1 nM | Cell-free assays | |
| PARP Trapping Potency | More potent than Veliparib, less potent than Talazoparib | In vitro studies | |
| Cell Viability IC50 (BRCA1-mutant) | 1.6 µM | UWB1.289 (ovarian cancer) | |
| Cell Viability IC50 (BRCA1-wild-type) | >10 µM | UWB1.289+BRCA1 (ovarian cancer) | |
| Cell Viability IC50 (BRCA2-mutant) | Responsive | PEO1 (ovarian cancer) | |
| Cell Viability IC50 (BRCA2-wild-type) | Less responsive | PEO4 (ovarian cancer) | |
| Cell Viability IC50 (BRCA1-mutant) | ~96 µM (less sensitive) | HCC1937 (breast cancer) |
Clinical Trial Data: Efficacy in BRCA-Mutated Cancers
| Trial Name | Cancer Type | Treatment Setting | Key Efficacy Endpoint | Olaparib Arm | Control Arm | Hazard Ratio (HR) / Odds Ratio (OR) | Reference |
| OlympiA | Early Breast Cancer (gBRCAm, HER2-) | Adjuvant | Invasive Disease-Free Survival (3-year) | 85.9% | 77.1% | HR: 0.58 | |
| Overall Survival (4-year) | 89.8% | 86.4% | HR: 0.68 | ||||
| SOLO1 | Advanced Ovarian Cancer (gBRCAm) | First-line maintenance | Progression-Free Survival (median) | Not Reached | 13.8 months | HR: 0.30 | |
| Overall Survival (7-year) | 67.0% | 46.5% | HR: 0.55 | ||||
| LUCY | Metastatic Breast Cancer (gBRCAm, HER2-) | Real-world setting | Progression-Free Survival (median) | 8.18 months | N/A | N/A | |
| Overall Survival (median) | 24.94 months | N/A | N/A | ||||
| OlympiAD | Metastatic Breast Cancer (gBRCAm, HER2-) | Progression-Free Survival (median) | 7.0 months | 4.2 months | HR: 0.58 | ||
| Objective Response Rate | 59.9% | 28.8% | OR: 2.08 |
Signaling Pathways and Experimental Workflows
Signaling Pathway: Olaparib-Induced Synthetic Lethality
Caption: Olaparib-induced synthetic lethality in BRCA-mutated cells.
Experimental Workflow: PARP Trapping Assay (Chromatin Fractionation)
Caption: Workflow for assessing PARP trapping by chromatin fractionation.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability and IC50 of Olaparib.
Experimental Protocols
PARP Trapping Assay via Chromatin Fractionation and Western Blot
This protocol is adapted from methodologies described in the literature.
Objective: To quantify the amount of PARP1 bound to chromatin following Olaparib treatment as a measure of PARP trapping.
Materials:
-
BRCA-mutant and BRCA-wild-type cell lines
-
Olaparib
-
Subcellular protein fractionation kit
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP1, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of Olaparib or vehicle control for the specified duration.
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol to separate the cytoplasmic, nuclear soluble, and chromatin-bound protein fractions. Ensure protease and phosphatase inhibitors are included in all buffers.
-
Protein Quantification: Determine the protein concentration of the chromatin-bound fractions using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP1 antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Re-probe the membrane with an anti-Histone H3 antibody as a loading control for the chromatin fraction.
-
Quantify the band intensities for PARP1 and the loading control.
-
The amount of trapped PARP1 is determined by the intensity of the PARP1 band in the chromatin fraction, normalized to the loading control. An increase in the PARP1 signal in the Olaparib-treated samples compared to the control indicates PARP trapping.
-
Cell Viability Assay (e.g., MTT or CellTiter-Blue®)
This protocol is a generalized procedure based on standard cell viability assays.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Olaparib in different cell lines.
Materials:
-
BRCA-mutant and BRCA-wild-type cell lines
-
96-well cell culture plates
-
Olaparib
-
Cell viability reagent (e.g., MTT, CellTiter-Blue®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of Olaparib in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of Olaparib. Include a vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours under standard cell culture conditions.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development (MTT) or conversion of the fluorescent substrate (CellTiter-Blue®).
-
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Calculate the percentage of cell viability for each Olaparib concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the Olaparib concentration and fit a dose-response curve to determine the IC50 value. A significantly lower IC50 in the BRCA-mutant cell line compared to the wild-type counterpart is indicative of synthetic lethality.
-
Immunofluorescence Staining for γH2AX Foci
This protocol is based on established methods for detecting DNA double-strand breaks.
Objective: To visualize and quantify the formation of DNA double-strand breaks (indicated by γH2AX foci) in response to Olaparib treatment.
Materials:
-
Cells grown on coverslips
-
Olaparib
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with Olaparib or vehicle control.
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25-0.3% Triton X-100 in PBS for 10-30 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking solution for at least 30 minutes.
-
Incubate the cells with the anti-γH2AX primary antibody (diluted in blocking solution) overnight at 4°C.
-
-
Secondary Antibody and Counterstaining:
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
-
Mounting and Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope.
-
-
Analysis:
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the number of foci in Olaparib-treated BRCA-mutant cells compared to wild-type cells demonstrates the accumulation of DNA double-strand breaks.
-
Conclusion
The principle of synthetic lethality elegantly explains the selective cytotoxicity of Olaparib in BRCA-mutated cancer cells. By targeting the PARP-mediated DNA repair pathway in cells already deficient in homologous recombination, Olaparib induces a level of genomic instability that is insurmountable for the cancer cells. The quantitative data from both preclinical and clinical studies robustly support this mechanism and have established Olaparib as a standard of care for patients with BRCA-mutated malignancies. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the intricate molecular details of this powerful therapeutic strategy and to explore novel combinations and mechanisms of resistance. As our understanding of DNA repair pathways continues to evolve, the concept of synthetic lethality will undoubtedly pave the way for the development of new and even more precise cancer therapies.
References
An In-depth Technical Guide to the In Vitro Activity of Palacaparib
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Palacaparib (also known as AZD-9574) is a next-generation, orally bioavailable, and highly selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1) currently under investigation for cancer therapy.[1] A key differentiator of this compound is its ability to penetrate the central nervous system, opening therapeutic possibilities for primary brain malignancies and brain metastases.[1][2] Preclinical data demonstrates its potent anti-cancer activity, particularly in tumors with deficiencies in the homologous recombination repair (HRR) pathway, through a mechanism known as synthetic lethality. This document provides a comprehensive overview of the in vitro activity of this compound, its mechanism of action, experimental protocols for its evaluation, and a summary of its potency across various cancer cell lines.
Mechanism of Action: PARP1 Inhibition and Trapping
This compound exerts its anti-tumor effects through a dual mechanism centered on the PARP1 enzyme, a critical component of the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[1][3]
-
Catalytic Inhibition : this compound competitively binds to the catalytic domain of PARP1, preventing the synthesis and attachment of poly (ADP-ribose) chains to nuclear proteins. This action blocks the recruitment of other DNA repair proteins to the site of an SSB.
-
PARP1 Trapping : Beyond enzymatic inhibition, this compound traps the PARP1 protein on the DNA at the site of the break. These trapped PARP1-DNA complexes are highly cytotoxic, as they obstruct DNA replication forks during cell division. The stalled replication forks collapse, leading to the formation of DNA double-strand breaks (DSBs).
In healthy cells with a functional HRR pathway, these DSBs can be efficiently repaired. However, in cancer cells with HRR deficiencies (e.g., due to mutations in BRCA1, BRCA2, or PALB2 genes), the DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of HRR-deficient cells is termed synthetic lethality.
Signaling Pathway Diagram
In Vitro Activity and Potency
This compound is a potent inhibitor of PARP1 enzymatic activity, with IC50 values in the low nanomolar range across a variety of cell lines, irrespective of their HRR status. However, its cytotoxic potency is significantly greater in cancer cell lines that are deficient in HRR. This selectivity highlights the principle of synthetic lethality.
| Cell Line Model | HRR Status | This compound IC50 | Citation(s) |
| DLD1 (Colon Cancer) | BRCA2 Wild-Type (WT) | >40 µM | |
| DLD1 (Colon Cancer) | BRCA2 Knockout (-/-) | 1.38 nM | |
| SKOV-3 (Ovarian Cancer) | BRCA2 Knockout (-/-) | Potent Activity | |
| SKOV-3 (Ovarian Cancer) | PALB2 Knockout (-/-) | Potent Activity | |
| Panel of various cell lines | N/A | 0.3 - 2.0 nM (Enzymatic) |
Table 1: Summary of this compound's in vitro potency (IC50) in representative cancer cell lines.
Experimental Protocols
The in vitro activity of this compound is typically assessed using cell viability and clonogenic survival assays. The following are generalized protocols for these key experiments.
Cell Viability/Cytotoxicity Assay (e.g., using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., DLD1 BRCA2-/- and DLD1 BRCA2wt) in 96-well opaque-walled plates at a predetermined density (e.g., 1,000-5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the plates and add the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours under standard cell culture conditions (37°C, 5% CO2).
-
Lysis and Signal Generation: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, which lyses the cells and initiates a luminescent reaction catalyzed by luciferase.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert raw luminescence units to percentage viability relative to the vehicle control. Plot the results as a dose-response curve and calculate the IC50 value using non-linear regression analysis.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, measuring long-term cell survival and reproductive integrity after drug treatment.
Methodology:
-
Cell Plating: Plate cells in 6-well plates at a low density (e.g., 200-1,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh culture medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing viable cells to form colonies of at least 50 cells.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies in each well.
-
Analysis: Calculate the surviving fraction for each treatment condition by normalizing the colony count to that of the vehicle-treated control cells.
Experimental Workflow Diagram
Conclusion and Future Directions
This compound is a highly potent and selective PARP1 inhibitor with a pronounced cytotoxic effect in HRR-deficient cancer cells. Its ability to cross the blood-brain barrier makes it a promising candidate for treating CNS malignancies, a significant unmet need in oncology. The strong preclinical in vitro data, demonstrating low nanomolar potency and high selectivity, supports its ongoing clinical development. Future research will focus on fully elucidating its efficacy in various tumor types, exploring synergistic combination therapies with DNA-damaging agents, and identifying biomarkers to predict patient response.
References
Palacaparib's Blood-Brain Barrier Penetration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Palacaparib (AZD9574) is a potent and selective inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) engineered for high penetrance of the central nervous system (CNS). This attribute positions it as a promising therapeutic agent for primary brain malignancies and brain metastases. Preclinical studies across multiple species have consistently demonstrated its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying mechanisms governing this compound's entry into the CNS.
Quantitative Assessment of Blood-Brain Barrier Penetration
The extent of this compound's penetration into the brain has been quantified using the unbound brain-to-plasma concentration ratio (Kp,uu), a key parameter that reflects the equilibrium of a drug between the brain and plasma, corrected for plasma and brain tissue binding. A Kp,uu value approaching unity suggests unrestricted passage across the BBB.
| Species | Kp,uu | Experimental Method | Reference |
| Rat | ~0.31 | Positron Emission Tomography (PET) | [1] |
| Cynomolgus Monkey | 0.79 | Positron Emission Tomography (PET) | [1] |
These data indicate that this compound achieves significant exposure in the CNS of both rodents and non-human primates, with near-complete equilibration between unbound plasma and brain concentrations in monkeys.
Experimental Protocols for Assessing Brain Penetration
The evaluation of this compound's BBB penetration has relied on a combination of advanced in vivo imaging and in vitro assays.
In Vivo Positron Emission Tomography (PET) Imaging
PET imaging has been instrumental in providing a non-invasive, dynamic, and quantitative measure of this compound's distribution in the CNS.
Protocol: [11C]AZD9574 PET Imaging in Non-Human Primates
-
Animal Preparation: Non-human primates (e.g., cynomolgus or rhesus monkeys) are anesthetized and positioned in a stereotaxic frame compatible with the PET scanner. Vital signs, including pulse rate, blood pressure, and temperature, are monitored throughout the procedure.[2]
-
Radiotracer Administration: A bolus of [11C]-labeled this compound ([11C]AZD9574) is administered intravenously.[1] To minimize the impact of specific binding on the Kp,uu determination, studies may be conducted with co-administration of unlabeled this compound.[1]
-
Dynamic PET Scanning: Dynamic imaging of the brain is initiated immediately after radiotracer injection and continues for a specified duration (e.g., 120 minutes).
-
Blood Sampling and Analysis: Arterial blood samples are collected at predefined intervals to determine the radiometabolite-corrected plasma input function.
-
Image Analysis: Time-activity curves for various brain regions of interest are generated from the dynamic PET images. These data, along with the plasma input function, are used to calculate key pharmacokinetic parameters, including the volume of distribution and ultimately the Kp,uu.
In Vitro Bidirectional Permeability Assays
In vitro models, such as the Caco-2 cell permeability assay, are employed to assess the potential for active transport mechanisms, like efflux by ATP-binding cassette (ABC) transporters, which can limit brain penetration.
Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer that mimics the intestinal barrier.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment:
-
Apical to Basolateral (A-B) Transport: this compound is added to the apical (donor) compartment, and its appearance in the basolateral (receiver) compartment is measured over time.
-
Basolateral to Apical (B-A) Transport: this compound is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is measured.
-
-
Sample Analysis: The concentration of this compound in the donor and receiver compartments is quantified using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio: The Papp is calculated for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for active efflux transporters. In vitro data for this compound suggests it has minimal substrate potential for efflux transporters.
Determination of Unbound Fraction (fu) by Equilibrium Dialysis
Equilibrium dialysis is the standard method for determining the fraction of a drug that is not bound to proteins in plasma (fu,p) and brain tissue (fu,b), which is essential for calculating Kp,uu.
Protocol: Equilibrium Dialysis
-
Apparatus Setup: A dialysis apparatus with two chambers separated by a semi-permeable membrane (e.g., molecular weight cutoff of 12-14 kDa) is used.
-
Sample Preparation:
-
Plasma: Plasma is spiked with this compound and added to one chamber.
-
Brain Homogenate: Brain tissue is homogenized and spiked with this compound before being added to one chamber.
-
-
Dialysis: The other chamber is filled with a buffer solution, and the apparatus is incubated at 37°C until equilibrium is reached (typically 6-24 hours).
-
Sample Analysis: The concentration of this compound in both the plasma/brain homogenate chamber and the buffer chamber is measured by LC-MS.
-
Calculation of Unbound Fraction: The fraction unbound is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma or brain homogenate chamber.
Mechanisms of Blood-Brain Barrier Penetration
This compound's efficient CNS penetration is attributed to a combination of favorable physicochemical properties and minimal interaction with efflux transporters.
Physicochemical Properties
While specific details are proprietary, the chemical structure of this compound has been optimized to enhance its ability to cross the lipophilic BBB.
Interaction with Efflux Transporters
A critical factor for achieving high brain concentrations is the avoidance of efflux by ABC transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which are highly expressed at the BBB and actively pump substrates back into the bloodstream. In vitro bidirectional efflux assays have indicated that this compound has minimal substrate potential for these transporters. This is a significant advantage over many other PARP inhibitors, whose brain penetration is limited by being substrates of P-gp and/or BCRP.
Signaling Pathways and the Blood-Brain Barrier
Beyond its direct transit, PARP inhibition itself may influence the integrity of the BBB, particularly in the context of neuroinflammation, which can compromise the barrier.
Mechanism of PARP Inhibition on BBB Integrity
PARP1 activation is implicated in inflammatory processes that can lead to BBB breakdown. Inhibition of PARP1 has been shown to protect the BBB through several mechanisms:
-
Downregulation of Rho GTPases: PARP inhibition can decrease the activity of small GTPases like RhoA. Activated RhoA promotes the formation of stress fibers in endothelial cells, leading to cell contraction and the formation of intercellular gaps, which increases BBB permeability. By inhibiting this pathway, PARP inhibitors can help maintain the structural integrity of the BBB.
-
Upregulation of Tight Junction Proteins: PARP inhibition has been shown to enhance the expression of tight junction proteins, such as zonula occludens-1 (ZO-1) and occludin. These proteins are critical for sealing the paracellular space between brain endothelial cells, thereby restricting the passage of molecules.
Conclusion
This compound has been specifically designed and validated to overcome the significant challenge of drug delivery to the CNS. Robust preclinical data, including quantitative Kp,uu values and in vivo imaging, confirm its high degree of blood-brain barrier penetration. This is largely attributed to its optimized physicochemical properties and its ability to evade efflux by key ABC transporters. Furthermore, the mechanism of PARP1 inhibition itself may contribute to maintaining or restoring BBB integrity under pathological conditions. These characteristics underscore the strong potential of this compound as a therapeutic agent for brain tumors and other CNS malignancies.
References
Pharmacological Profile of Palacaparib: A PARP1-Selective Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Palacaparib (AZD-9574) is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor that selectively targets Poly (ADP-ribose) polymerase 1 (PARP1).[1][2][3] Developed by AstraZeneca, this compound represents a next-generation PARP inhibitor designed to improve upon the therapeutic index of first-generation agents by minimizing off-target effects, particularly those associated with PARP2 inhibition.[4] Its unique combination of high PARP1 selectivity, potent PARP1-DNA trapping, and ability to cross the blood-brain barrier makes it a promising therapeutic candidate for a range of cancers, especially those with deficiencies in homologous recombination repair (HRR) and for the treatment of primary and secondary brain tumors. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism: catalytic inhibition of PARP1 and trapping of PARP1 on DNA at the sites of single-strand breaks (SSBs).
-
Catalytic Inhibition: PARP1 is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling SSBs. This compound binds to the catalytic domain of PARP1, preventing the synthesis of poly (ADP-ribose) (PAR) chains. This inhibition of PARylation disrupts the recruitment of downstream DNA repair proteins, leading to an accumulation of unrepaired SSBs.
-
PARP1 Trapping: Beyond enzymatic inhibition, this compound allosterically enhances the binding of PARP1 to damaged DNA, forming a cytotoxic PARP1-DNA complex. These trapped complexes are significant obstacles to DNA replication, leading to the collapse of replication forks and the formation of more deleterious double-strand breaks (DSBs). In cancer cells with deficient HRR pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, resulting in genomic instability and subsequent cell death through a process known as synthetic lethality.
Signaling Pathway of PARP1 Inhibition by this compound
Caption: Mechanism of action of this compound as a PARP1 inhibitor.
Quantitative Pharmacological Data
The preclinical data for this compound demonstrates its high potency and selectivity for PARP1.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| PARP1 Binding IC50 | 0.8 nM | Fluorescence Anisotropy | Biochemical Assay | |
| PARP1 PARylation IC50 | 1.5 nM | Cellular PARylation Assay | A549 | |
| PARP2 PARylation IC50 | >10,000 nM | Cellular PARylation Assay | A549 PARP1-/- | |
| Selectivity (PARP2/PARP1) | >8000-fold | Biochemical/Cellular Assays | N/A | |
| Cellular Potency (IC50) | 1.38 nM | Colony Formation Assay | DLD1 BRCA2-/- | |
| Cellular Potency (IC50) | >40 µM | Colony Formation Assay | DLD1 BRCA2wt |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of pharmacological agents. Below are the protocols for key experiments used to evaluate this compound.
PARP1 Enzymatic Inhibition Assay (Fluorescence Anisotropy)
This assay measures the direct binding affinity of this compound to the PARP1 protein.
-
Principle: The assay is based on the change in fluorescence anisotropy of a fluorescently labeled PARP inhibitor when it binds to the PARP1 protein.
-
Reagents:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled PARP inhibitor (tracer)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% (v/v) Pluronic F-68)
-
This compound (or other test compounds) serially diluted in DMSO
-
-
Procedure:
-
A solution of the PARP1 enzyme and the fluorescent tracer is prepared in the assay buffer.
-
Serial dilutions of this compound are added to the wells of a 384-well plate.
-
The PARP1 enzyme/tracer solution is added to the wells containing this compound.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Fluorescence anisotropy is measured using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular PARylation Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit PARP1 activity within intact cells.
-
Principle: This is a sandwich ELISA that measures the levels of poly (ADP-ribose) (PAR) in cell lysates.
-
Reagents:
-
Cell lines (e.g., A549, DLD-1)
-
This compound
-
DNA damaging agent (e.g., H2O2 or MMS) to induce PARP activity
-
Cell lysis buffer
-
96-well plate pre-coated with a PAR capture antibody
-
Biotinylated PAR detection antibody
-
Streptavidin-HRP
-
Chemiluminescent or colorimetric substrate
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with serial dilutions of this compound for a defined period (e.g., 1 hour).
-
PARP activity is stimulated by treating the cells with a DNA damaging agent.
-
Cells are lysed, and the lysates are transferred to the pre-coated ELISA plate.
-
The plate is incubated to allow the capture of PAR.
-
After washing, the biotinylated detection antibody is added, followed by another incubation and wash.
-
Streptavidin-HRP is added, followed by incubation and washing.
-
The substrate is added, and the chemiluminescent or colorimetric signal is measured using a plate reader.
-
-
Data Analysis: The IC50 for PARylation inhibition is calculated from a dose-response curve of this compound concentration versus the percentage of PAR inhibition.
PARP-DNA Trapping Assay (Microscopy-based)
This assay visualizes and quantifies the trapping of PARP1 on chromatin.
-
Principle: Immunofluorescence is used to detect the co-localization of PARP1 with chromatin in cells treated with this compound and a DNA damaging agent.
-
Reagents:
-
Cells cultured on coverslips
-
This compound
-
Methyl methanesulfonate (MMS)
-
Pre-extraction buffer
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against PARP1
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
-
Procedure:
-
Cells on coverslips are treated with this compound and MMS.
-
Soluble proteins are removed by incubation in a pre-extraction buffer.
-
Cells are fixed, permeabilized, and blocked.
-
Incubation with the primary anti-PARP1 antibody is performed, followed by washing.
-
Incubation with the fluorescently labeled secondary antibody is performed, followed by washing.
-
Coverslips are mounted on slides with DAPI-containing mounting medium.
-
Images are acquired using a fluorescence microscope, and the intensity of nuclear PARP1 staining is quantified.
-
-
Data Analysis: The increase in nuclear fluorescence intensity corresponds to the degree of PARP1 trapping.
In Vivo Efficacy in Xenograft Models
These studies assess the anti-tumor activity of this compound in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of this compound on tumor growth is monitored.
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line with HRR deficiency (e.g., MDA-MB-436 with BRCA1 mutation)
-
-
Procedure:
-
Tumor cells are injected subcutaneously or intracranially into the mice.
-
When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at various dose levels and schedules (e.g., once daily).
-
Tumor volume is measured regularly using calipers (for subcutaneous models) or bioluminescence imaging (for intracranial models).
-
Body weight and general health of the mice are monitored as indicators of toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., PAR levels).
-
-
Data Analysis: Tumor growth inhibition (TGI) or tumor regression is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Survival analysis (e.g., Kaplan-Meier curves) is performed for intracranial models.
Mandatory Visualizations
Experimental Workflow for this compound Characterization
Caption: Workflow for the preclinical evaluation of this compound.
Conclusion
This compound (AZD-9574) is a highly selective and potent PARP1 inhibitor with a compelling preclinical profile. Its ability to effectively trap PARP1 on DNA, coupled with its capacity to penetrate the blood-brain barrier, distinguishes it from earlier generation PARP inhibitors. The data summarized herein supports its ongoing clinical development as a monotherapy for HRR-deficient tumors and in combination with other agents for the treatment of various cancers, including those within the central nervous system. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel PARP1 inhibitors.
References
Methodological & Application
Application Notes and Protocol: Preparation of Palbociclib in DMSO for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Palbociclib, also known as PD-0332991, is a highly selective and orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] These kinases are key regulators of the cell cycle, and their inhibition by Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein.[2][4] This action blocks the cell cycle progression from the G1 to the S phase, leading to a G1 phase arrest and suppression of tumor cell proliferation. This mechanism is particularly effective in cancers where CDK4/6 signaling is upregulated, such as in hormone receptor-positive (HR+), HER2-negative breast cancer.
Due to its hydrophobic nature, Palbociclib is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experimental use. This document provides a detailed protocol for the dissolution, storage, and application of Palbociclib in common in vitro assays.
Quantitative Data Summary
The solubility of Palbociclib in DMSO can vary depending on the specific salt form of the compound (e.g., free base, hydrochloride, isethionate) and the purity of the DMSO. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce solubility.
| Parameter | Value | Source / Remarks |
| Molecular Weight | 447.5 g/mol (Free Base) | Cell Signaling Technology |
| 483.99 g/mol (HCl salt) | MedKoo Biosciences | |
| 573.66 g/mol (Isethionate salt) | APExBIO | |
| Solubility in DMSO | >28.7 mg/mL | APExBIO (Isethionate salt) |
| 13 mg/mL (26.86 mM) | Selleck Chemicals (HCl salt) | |
| 2 mg/mL | Cell Signaling Technology | |
| < 1 mg/mL (slightly soluble) | TargetMol (Free Base) | |
| Storage (Powder) | -20°C for up to 3 years | TargetMol |
| Storage (Stock Solution) | -80°C for 6 months to over a year | TargetMol, MCE |
| -20°C for 1 month | Cell Signaling Technology, MCE | |
| 4°C for up to a week (for frequent use) | TargetMol |
Experimental Protocols
Protocol 1: Preparation of Palbociclib Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Palbociclib (free base, MW: 447.5 g/mol ) in DMSO. Adjust calculations based on the specific molecular weight of the Palbociclib form you are using.
Materials:
-
Palbociclib powder (e.g., CAS 571190-30-2)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath (optional, but recommended)
-
Warming block or water bath set to 37-50°C (optional)
Procedure:
-
Pre-warm reagents: Allow the Palbociclib powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh Palbociclib: Accurately weigh the desired amount of Palbociclib powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.475 mg of Palbociclib free base.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube containing the Palbociclib powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Cap the tube tightly and vortex vigorously for 2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If precipitate is present, warm the solution in a water bath at 37°C for 10 minutes or up to 50°C.
-
Alternate warming with vortexing and/or sonication in a water bath until the solution is clear and no precipitate remains.
-
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter. Note that DMSO itself has sterilizing properties.
Protocol 2: Storage and Handling of Palbociclib Stock Solution
Proper storage is critical to maintain the potency of the Palbociclib stock solution.
Procedure:
-
Aliquot: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile tubes. The volume of the aliquots should be based on the typical working concentrations used in your experiments.
-
Long-Term Storage: For long-term storage (months to a year), store the aliquots at -80°C, protected from light.
-
Short-Term Storage: For storage up to one month, aliquots can be kept at -20°C.
-
Thawing: When ready to use, thaw an aliquot at room temperature. Before opening the tube, centrifuge it briefly to collect the solution at the bottom. Do not refreeze partially used aliquots.
Protocol 3: Application in a Cell Proliferation (MTT) Assay
This protocol provides an example of using the Palbociclib stock solution to treat cancer cells and measure the effect on cell viability.
Procedure:
-
Cell Seeding: Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare Working Solutions: Prepare serial dilutions of Palbociclib in the appropriate cell culture medium. First, dilute the 10 mM DMSO stock solution into the medium to create the highest desired concentration, ensuring the final DMSO concentration is consistent across all wells and typically below 0.5% to avoid solvent toxicity. Then, perform serial dilutions from this solution. Include a "vehicle control" containing the same final concentration of DMSO as the treated wells.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Palbociclib or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Visualizations
Palbociclib Signaling Pathway
Caption: Palbociclib inhibits the CDK4/6-Rb pathway, blocking cell cycle progression.
Experimental Workflow
Caption: Workflow for preparing and using Palbociclib in cell-based assays.
References
Establishing Palbociclib-Resistant Cell Lines: A Guide for Preclinical Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palbociclib (Ibrance®) is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle.[1] It is a standard treatment for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] However, acquired resistance to palbociclib is a significant clinical challenge. To facilitate the study of resistance mechanisms and the development of novel therapeutic strategies, robust in vitro models of palbociclib resistance are essential.
This document provides detailed protocols for establishing and characterizing palbociclib-resistant cancer cell lines. The methodologies described herein are based on established practices and published research, offering a comprehensive guide for researchers in the field.
Establishing Palbociclib-Resistant Cell Lines
The generation of palbociclib-resistant cell lines is typically achieved through continuous, long-term exposure of parental cancer cells to gradually increasing concentrations of the drug. This process selects for cells that have developed mechanisms to survive and proliferate in the presence of palbociclib.
Recommended Cell Lines:
-
MCF-7: Estrogen receptor-positive (ER+) human breast cancer cell line.
-
T47D: ER+ human breast cancer cell line.
-
MDA-MB-231: Triple-negative breast cancer (TNBC) cell line.
Protocol: Generation of Palbociclib-Resistant Cell Lines
-
Initial Culture: Culture the parental cell line of choice in its recommended growth medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Determine Initial Palbociclib Concentration: Begin by treating the cells with a low concentration of palbociclib, typically around the IC20 (the concentration that inhibits 20% of cell growth). For many breast cancer cell lines, a starting concentration of 0.1 µM palbociclib is appropriate.[3]
-
Dose Escalation:
-
Culture the cells in the presence of the starting concentration of palbociclib. The drug should be replenished every 3-4 days with fresh medium containing the same concentration of palbociclib.[3]
-
Once the cells have adapted and are proliferating steadily (typically after 2-4 weeks), increase the concentration of palbociclib by 1.5 to 2-fold.
-
Repeat this dose-escalation process until the cells are able to proliferate in a high concentration of palbociclib (e.g., 1-4 µM). This entire process can take several months (approximately 5-7 months).
-
-
Establishment of Resistant Clones: Once a resistant population is established, single-cell cloning by limiting dilution can be performed to isolate and expand individual resistant clones.
-
Maintenance of Resistant Cell Lines: Palbociclib-resistant cell lines should be continuously maintained in a culture medium containing a maintenance dose of palbociclib (e.g., 1 µM) to ensure the stability of the resistant phenotype.
Characterization of Palbociclib-Resistant Cell Lines
A thorough characterization of the established resistant cell lines is crucial to confirm the resistant phenotype and to begin elucidating the underlying mechanisms of resistance.
Assessment of Drug Sensitivity (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a drug in inhibiting a biological or biochemical function. Comparing the IC50 of palbociclib in the resistant cell line to that of the parental cell line is the primary method for confirming resistance.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed the parental and resistant cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to attach overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of palbociclib. A typical concentration range would be from 0.01 µM to 25 µM. Include a vehicle control (DMSO) for each cell line.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Table 1: Example of Palbociclib IC50 Values in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| MCF-7 | ~0.3 | ~3.0 | ~10 |
| T47D | ~0.4 | ~3.5 | ~8.8 |
Note: These values are approximate and can vary between laboratories and specific clones.
Cell Cycle Analysis
Palbociclib induces a G1 cell cycle arrest in sensitive cells. Resistant cells often overcome this arrest. Cell cycle analysis by flow cytometry is used to assess the distribution of cells in different phases of the cell cycle.
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment: Seed parental and resistant cells and treat them with palbociclib (e.g., 1 µM) or vehicle (DMSO) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Key Signaling Pathways
Several signaling pathways are implicated in palbociclib resistance. Western blotting is a key technique to examine changes in the expression and phosphorylation status of proteins within these pathways.
Key Signaling Pathways and Proteins to Investigate:
-
CDK4/6-Rb-E2F Pathway: Rb, phospho-Rb (Ser780, Ser807/811), CDK4, CDK6, Cyclin D1, Cyclin E, p27.
-
PI3K/AKT/mTOR Pathway: AKT, phospho-AKT (Ser473), mTOR, phospho-mTOR (Ser2448), S6K, phospho-S6K (Thr389).
-
MAPK Pathway: ERK1/2, phospho-ERK1/2 (Thr202/Tyr204).
Protocol: Western Blot Analysis
-
Protein Extraction: Treat parental and resistant cells with palbociclib or vehicle for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Table 2: Commonly Observed Protein Expression Changes in Palbociclib-Resistant Cells
| Protein | Change in Resistant Cells |
| p-Rb | Maintained or increased despite palbociclib treatment |
| Cyclin E | Upregulated |
| CDK6 | Upregulated |
| p-AKT | Increased |
| p-ERK | Increased |
Senescence Assay
Palbociclib can induce a senescent-like state in cancer cells. A common method to assess senescence is by staining for senescence-associated β-galactosidase (SA-β-gal) activity.
Protocol: Senescence-Associated β-Galactosidase Staining
-
Cell Culture: Plate parental and resistant cells in 6-well plates and treat with palbociclib or vehicle.
-
Fixation: Wash the cells with PBS and fix with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Staining: Add the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2) to each well.
-
Incubation: Incubate the plates at 37°C (without CO2) overnight.
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding and implementation.
Caption: Experimental workflow for establishing and characterizing palbociclib-resistant cell lines.
Caption: Key signaling pathways involved in palbociclib action and mechanisms of resistance.
Troubleshooting
-
Slow or no development of resistance: Ensure that the starting concentration of palbociclib is not too high, as this may lead to excessive cell death. The dose escalation should be gradual.
-
Loss of resistant phenotype: Always maintain the resistant cell lines in a medium containing a maintenance dose of palbociclib.
-
High background in SA-β-gal staining: Ensure that the cells are not over-confluent, as this can lead to false-positive results.
-
Inconsistent Western blot results: Ensure complete protein extraction and accurate protein quantification. Optimize antibody concentrations and incubation times.
Conclusion
The establishment and thorough characterization of palbociclib-resistant cell lines are fundamental for advancing our understanding of drug resistance in breast cancer. The protocols and information provided in this document offer a comprehensive framework for researchers to develop and validate these critical preclinical models, ultimately aiding in the discovery of more effective therapeutic strategies to overcome palbociclib resistance.
References
- 1. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Studies of Palbociclib Combination Therapy
Introduction
Palbociclib is an orally available, highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] Its primary mechanism of action involves blocking the phosphorylation of the retinoblastoma (Rb) protein, which in turn prevents the release of E2F transcription factors.[1][2] This action halts the cell cycle at the G1-S phase transition, thereby inhibiting cancer cell proliferation. Palbociclib has shown significant efficacy in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, often in combination with endocrine therapy. Preclinical in vivo studies are crucial for evaluating novel Palbociclib combination strategies, determining synergistic effects, and identifying potential biomarkers of response and resistance.
These application notes provide a comprehensive guide for designing and conducting in vivo experiments to assess the efficacy of Palbociclib in combination with other therapeutic agents.
I. Signaling Pathways
A. Core Mechanism of Action of Palbociclib
Palbociclib targets the Cyclin D-CDK4/6-Rb pathway, a critical regulator of the cell cycle. In many cancer types, this pathway is dysregulated, leading to uncontrolled cell proliferation. Palbociclib restores cell cycle control by inhibiting CDK4 and CDK6.
B. Synergy with Endocrine Therapy
In HR+ breast cancer, estrogen signaling drives the expression of Cyclin D, a key activator of CDK4/6. Endocrine therapies, such as aromatase inhibitors or selective estrogen receptor degraders (SERDs), reduce the mitogenic signals that promote cell cycle entry. Combining Palbociclib with endocrine therapy creates a vertical blockade of the same pathway, leading to a more profound and durable cell cycle arrest.
II. In Vivo Experimental Design & Workflow
A well-designed in vivo study is critical to evaluate the therapeutic potential of Palbociclib combination therapy. The following workflow outlines the key steps.
References
Application Notes and Protocols: Detecting PARP1 Trapping by Palacaparib Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs). Upon DNA damage, PARP1 binds to the break and synthesizes poly (ADP-ribose) (PAR) chains, which recruit other DNA repair factors. Palacaparib (AZD-9574) is a potent and highly selective inhibitor of PARP1.[1][2][3] Its mechanism of action extends beyond catalytic inhibition; it "traps" PARP1 on the DNA at the site of damage.[1][4] This trapped PARP1-DNA complex is a significant cytotoxic lesion that can lead to replication fork collapse, the formation of double-strand breaks (DSBs), and subsequent cell death, particularly in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.
This document provides a detailed protocol for detecting and quantifying the trapping of PARP1 on chromatin induced by this compound using Western blotting. The method is based on subcellular fractionation to separate chromatin-bound PARP1 from the soluble nuclear pool.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of PARP1 trapping by this compound and the experimental workflow for its detection.
Caption: Mechanism of PARP1 trapping by this compound.
Caption: Western blot workflow for detecting PARP1 trapping.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound (AZD-9574) | MedChemExpress | HY-142070 |
| Methyl methanesulfonate (MMS) | Sigma-Aldrich | 642-60-4 |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Subcellular Protein Fractionation Kit for Cultured Cells | Thermo Fisher Scientific | 78840 |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 |
| Phosphatase Inhibitor Cocktail | Sigma-Aldrich | P5726 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer | Bio-Rad | 1610747 |
| Primary Antibody: Anti-PARP1 | Cell Signaling Technology | 9542 |
| Primary Antibody: Anti-Histone H3 | Cell Signaling Technology | 3638 |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | 7074 |
| Chemiluminescent Substrate | Thermo Fisher Scientific | 34580 |
| Nitrocellulose or PVDF Membranes | Bio-Rad | 1620112 |
Cell Culture and Treatment
-
Culture your cells of interest (e.g., a cancer cell line with a known HRR status) in the appropriate medium supplemented with FBS and antibiotics.
-
Seed the cells in culture plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM).
-
To enhance the detection of trapped PARP1, it is recommended to include a positive control treated with a DNA-damaging agent. Co-treat a set of cells with this compound and a low dose of methyl methanesulfonate (MMS), for example, 0.01% for 30 minutes to 4 hours.
-
Include an untreated control and a vehicle control (DMSO).
Subcellular Fractionation
This protocol is adapted from methods used to detect PARP1 trapping by other inhibitors and is designed to separate the chromatin-bound protein fraction.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer them to a pre-chilled microcentrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Perform subcellular fractionation using a commercial kit (e.g., Thermo Scientific Subcellular Protein Fractionation Kit) according to the manufacturer's instructions. This will yield cytoplasmic, membrane, nuclear soluble, and chromatin-bound protein fractions.
-
Crucially, add protease and phosphatase inhibitors to all lysis and fractionation buffers. To minimize the dissociation of the trapped complex, it is advisable to also include the same concentration of this compound used for treatment in the fractionation buffers.
-
The key fractions for this experiment are the nuclear soluble and the chromatin-bound fractions.
Western Blotting
-
Determine the protein concentration of the nuclear soluble and chromatin-bound fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) from the nuclear soluble and chromatin-bound fractions onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PARP1 (e.g., 1:1000 dilution) overnight at 4°C.
-
To confirm the purity of the fractions and to serve as a loading control for the chromatin-bound fraction, probe a separate membrane with an antibody against Histone H3 (a known chromatin-associated protein).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Presentation and Analysis
The results can be quantified by densitometry using software like ImageJ. The amount of PARP1 in the chromatin-bound fraction is normalized to the Histone H3 loading control. An increase in the ratio of chromatin-bound PARP1 to Histone H3 in this compound-treated cells compared to control cells indicates PARP1 trapping.
Table 1: Quantification of Chromatin-Bound PARP1
| Treatment | This compound (µM) | MMS (0.01%) | Chromatin-Bound PARP1 (Normalized Intensity) |
| Untreated | 0 | - | 1.0 (Baseline) |
| Vehicle (DMSO) | 0 | - | 1.1 ± 0.2 |
| This compound | 0.1 | - | 2.5 ± 0.4 |
| This compound | 1 | - | 5.8 ± 0.7 |
| This compound | 10 | - | 9.2 ± 1.1 |
| MMS alone | 0 | + | 1.5 ± 0.3 |
| This compound + MMS | 1 | + | 12.5 ± 1.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or no PARP1 signal in the chromatin fraction | Insufficient treatment time or drug concentration. | Optimize this compound concentration and treatment duration. |
| Dissociation of the trapped complex during fractionation. | Add this compound to the fractionation buffers. Keep samples on ice at all times. | |
| High background on the Western blot | Insufficient blocking or washing. | Increase blocking time and the number of washes. |
| Secondary antibody is non-specific. | Use a more specific secondary antibody or a different blocking agent. | |
| Uneven loading of samples | Inaccurate protein quantification. | Repeat the protein quantification assay. |
| Use a loading control (Histone H3 for chromatin fraction) to normalize the data. | ||
| PARP1 detected in the chromatin fraction of untreated cells | A basal level of PARP1 is associated with chromatin. | This is expected. Compare the increase in signal in treated samples relative to this baseline. |
By following this detailed protocol, researchers can effectively detect and quantify the trapping of PARP1 by this compound, providing valuable insights into its mechanism of action and its potential as a therapeutic agent.
References
Application Notes and Protocols for Determining Palacaparib IC50 Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palacaparib (AZD-9574) is an orally bioavailable, central nervous system (CNS) penetrant, and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] PARP1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[1][3] By inhibiting PARP1, this compound leads to the accumulation of unrepaired SSBs.[3] When these unrepaired SSBs are encountered during DNA replication, they are converted into toxic double-strand breaks (DSBs). In cancer cells with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and subsequent apoptosis. This mechanism of action, known as synthetic lethality, makes PARP inhibitors like this compound a promising therapeutic strategy for cancers with HRR defects.
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using common cell viability assays: MTT, MTS, and CellTiter-Glo. The IC50 value is a critical parameter for evaluating the potency of a drug and for characterizing its activity in different cellular contexts.
Mechanism of Action: this compound Signaling Pathway
The primary mechanism of action of this compound is the inhibition of PARP1 and the trapping of PARP1-DNA complexes.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound (AZD-9574) in various cancer cell lines. These values highlight the potent and selective activity of this compound, particularly in cell lines with deficiencies in homologous recombination repair.
| Cell Line | Cancer Type | HRR Status | Assay Type | IC50 (nM) |
| DLD-1 | Colorectal Carcinoma | BRCA2 -/- | Colony Formation | 1.38 |
| DLD-1 | Colorectal Carcinoma | BRCA2 wt | Colony Formation | > 40,000 |
| SKOV-3 | Ovarian Cancer | BRCA2 -/- | Colony Formation | Data not specified |
| SKOV-3 | Ovarian Cancer | PALB2 -/- | Colony Formation | Data not specified |
| Multiple Lines | Various | Not specified | PARP1 Enzymatic Activity | 0.3 - 2.0 |
Note: IC50 values can vary depending on the specific assay conditions, cell density, and incubation time.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of this compound using cell-based viability assays is outlined below.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (AZD-9574)
-
DMSO (for dissolving this compound)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only (no cells) to serve as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A typical starting range could be from 0.1 nM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
Principle: The MTS assay is similar to the MTT assay, but it utilizes a tetrazolium salt that is reduced by viable cells to a colored formazan product that is soluble in the culture medium. This eliminates the need for a solubilization step.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (AZD-9574)
-
DMSO
-
96-well plates
-
MTS reagent combined with an electron coupling reagent (e.g., PES)
-
Microplate reader (absorbance at 490 nm)
Protocol:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of the combined MTS/PES solution to each well.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 7 as described in the MTT assay protocol.
-
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (AZD-9574)
-
DMSO
-
96-well opaque-walled plates (to prevent well-to-well crosstalk)
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol, using opaque-walled 96-well plates.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
The choice of cell viability assay depends on the specific experimental needs, available equipment, and cell type. The MTT assay is a classic, cost-effective method, while the MTS and CellTiter-Glo® assays offer simpler, more streamlined protocols. By following these detailed protocols, researchers can accurately and reliably determine the IC50 of this compound, providing crucial data for its preclinical evaluation and further development as a targeted cancer therapeutic.
References
Application Notes and Protocols: Measuring Palacaparib Target Engagement with Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palacaparib (AZD-9574) is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway.[1][2][3] By inhibiting PARP1, this compound prevents the repair of single-strand DNA breaks, which subsequently leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication.[4][5] This mechanism is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination repair (HRR), a concept known as synthetic lethality. This compound is also designed to penetrate the blood-brain barrier, making it a promising agent for treating primary and secondary brain tumors.
A critical aspect of developing targeted therapies like this compound is the ability to measure its engagement with the intended target in both preclinical models and clinical trials. One of the most reliable pharmacodynamic biomarkers for PARP inhibitor activity is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX. The formation of γH2AX foci at the sites of DSBs is a direct cellular response to this type of DNA damage. Therefore, quantifying γH2AX levels in tumor tissue using immunohistochemistry (IHC) serves as a robust surrogate for measuring the biological impact and target engagement of this compound.
These application notes provide a detailed protocol for the immunohistochemical detection and quantification of γH2AX in formalin-fixed, paraffin-embedded (FFPE) tissues to assess this compound's target engagement.
Signaling Pathway of this compound Action
This compound selectively binds to PARP1, inhibiting its enzymatic activity and trapping it on DNA at the site of single-strand breaks (SSBs). The persistence of these unrepaired SSBs leads to the collapse of replication forks during cell division, resulting in the formation of DNA double-strand breaks (DSBs). The cell recognizes these DSBs and initiates a DNA damage response, which includes the rapid phosphorylation of H2AX to γH2AX. This phosphorylation event serves as a scaffold to recruit DNA repair proteins. The accumulation of γH2AX foci is therefore a direct consequence of PARP1 inhibition by this compound.
Experimental Protocol: Immunohistochemistry for γH2AX in FFPE Tissues
This protocol details the steps for staining γH2AX in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute (e.g., Histoclear)
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or EDTA Buffer (1 mM EDTA, 0.05% Tween 20, pH 8.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary Antibody: Anti-γH2AX (phospho S139) antibody
-
Secondary Antibody: HRP-conjugated goat anti-rabbit or anti-mouse IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Transfer slides through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the pre-heated buffer and incubate for 20-30 minutes at 95°C.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides with PBS (Phosphate Buffered Saline) 3 x 5 minutes.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-γH2AX antibody in blocking buffer according to the manufacturer's recommended concentration.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS 3 x 5 minutes.
-
Incubate slides with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS 3 x 5 minutes.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Counterstain the slides with hematoxylin for 30-60 seconds.
-
"Blue" the sections by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%) for 2 minutes each.
-
Clear the slides in xylene (or substitute) for 2 x 3 minutes.
-
Apply a coverslip using a permanent mounting medium.
-
Experimental Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Brunel University Research Archive: The PARP-1 inhibitor Olaparib causes retention of γ-H2AX foci in BRCA1 heterozygote cells following exposure to gamma radiation [bura.brunel.ac.uk]
- 3. This compound (AZD9574, AZD-9574)| PARP1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Repurposing Ceritinib Induces DNA Damage and Enhances PARP Inhibitor Responses in High-Grade Serous Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of Apoptosis Following Palbociclib Treatment
Introduction
Palbociclib is a highly selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Its primary mechanism of action involves blocking the phosphorylation of the Retinoblastoma (Rb) protein, which prevents cells from progressing from the G1 (growth) to the S (DNA synthesis) phase of the cell cycle.[2] This G1 arrest is a key factor in its anti-proliferative effects in cancer therapy.[1] Beyond inducing cell cycle arrest, studies have demonstrated that Palbociclib can also trigger apoptosis (programmed cell death) in various cancer cell lines.[3][4] The induction of apoptosis by Palbociclib can involve the modulation of key regulatory proteins, such as increasing the expression of pro-apoptotic proteins like Bax and Caspase-3, while decreasing anti-apoptotic proteins like Bcl-2.
Quantifying the apoptotic response to drug treatment is a critical step in drug development and cancer research. Flow cytometry, combined with Annexin V and Propidium Iodide (PI) staining, provides a rapid and quantitative method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. This application note provides a detailed protocol for analyzing apoptosis in cancer cells treated with Palbociclib using this standard flow cytometry-based assay.
Principle of the Annexin V/PI Apoptosis Assay
The Annexin V/PI assay is based on two key cellular changes that occur during apoptosis:
-
Phosphatidylserine (PS) Externalization: In healthy cells, the phospholipid phosphatidylserine is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V is a protein with a high affinity for PS in the presence of calcium. When conjugated to a fluorochrome such as FITC, it can effectively label early apoptotic cells.
-
Loss of Plasma Membrane Integrity: As apoptosis progresses to later stages, the cell membrane loses its integrity, becoming permeable. Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that is impermeant to live and early apoptotic cells. It can only enter cells with compromised membranes, such as late apoptotic and necrotic cells, where it intercalates with DNA and fluoresces brightly.
This dual-staining method allows for the differentiation of four cell populations:
-
Annexin V (-) / PI (-): Live, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (often indicative of direct membrane damage).
Palbociclib's Mechanism of Action Leading to Apoptosis
Palbociclib's primary function is to inhibit CDK4/6, leading to G1 cell cycle arrest. This arrest can subsequently sensitize cells to apoptosis through various downstream pathways. The drug prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state where it binds to the E2F transcription factor, repressing the transcription of genes required for S-phase entry. Prolonged G1 arrest can trigger apoptotic pathways by altering the balance of pro- and anti-apoptotic proteins.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, HCT116, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Palbociclib (Ibrance®) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA solution
-
Annexin V-FITC Apoptosis Detection Kit (containing):
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Positive control for apoptosis (e.g., Staurosporine or Etoposide)
-
6-well or 12-well cell culture plates
-
Flow cytometry tubes
-
Microcentrifuge tubes
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Palacaparib Solubility Issues for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Palacaparib in preclinical in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound (also known as AZD-9574) is a potent and selective inhibitor of PARP1 (Poly (ADP-ribose) polymerase 1), an enzyme crucial for DNA single-strand break repair.[1][2][3] It is under investigation for treating cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1] While soluble in DMSO for in vitro work, this compound is poorly soluble in aqueous solutions, which presents a significant hurdle for achieving consistent and effective drug exposure in animal models.[1]
Q2: What is the mechanism of action of this compound?
This compound selectively binds to PARP1 and inhibits its enzymatic activity. This action prevents the repair of DNA single-strand breaks (SSBs). In cells with normal HRR, these breaks can be repaired. However, in cancer cells with HRR defects (like BRCA mutations), the accumulation of unrepaired SSBs leads to double-strand breaks (DSBs) during DNA replication. This accumulation of DNA damage triggers apoptosis and cell death, a concept known as synthetic lethality. Furthermore, this compound "traps" PARP1 on the DNA, creating toxic PARP1-DNA complexes that further disrupt DNA replication and enhance its anti-cancer effects.
Q3: What are the common formulation strategies for poorly soluble drugs like this compound?
Several techniques can be employed to enhance the solubility of hydrophobic drugs for in vivo administration. These include:
-
Co-solvents: Using a mixture of solvents to increase the drug's solubility. Common co-solvents include PEG 300, propylene glycol, and ethanol.
-
Surfactants: These agents promote wetting and can form micelles to encapsulate the drug.
-
Complexation: Utilizing agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.
-
Nanotechnology: Formulating the drug into nanoparticles to increase the surface area for dissolution.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level.
-
pH Adjustment: Modifying the pH of the formulation to ionize the drug, which can improve solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation preparation. | - The concentration of this compound exceeds its solubility limit in the chosen vehicle.- The order of solvent addition is incorrect.- Insufficient mixing or sonication. | - Refer to the solubility data in Table 1 and consider using a formulation with a higher solubilization capacity.- Follow the step-by-step protocols in the "Experimental Protocols" section, ensuring solvents are added in the specified order.- Use a vortex mixer and/or a sonicator to aid dissolution. Gentle heating may also be applied, but monitor for drug degradation. |
| Phase separation or cloudiness in the final formulation. | - Incompatibility of the excipients.- Temperature changes affecting solubility. | - Ensure all components of the formulation are miscible.- Prepare the formulation at a controlled room temperature. If the formulation is stored at a lower temperature, allow it to equilibrate to room temperature and check for clarity before administration. |
| Inconsistent drug exposure in animal subjects. | - Incomplete dissolution of this compound in the vehicle.- Precipitation of the drug at the injection site after administration.- Instability of the formulation over time. | - Visually inspect the formulation for any undissolved particles before each administration.- Consider using a formulation with SBE-β-CD, which can help maintain solubility upon dilution in physiological fluids.- Prepare fresh formulations regularly and store them under recommended conditions (-80°C for up to 6 months, -20°C for up to 1 month for stock solutions in DMSO). |
| Observed toxicity or adverse effects in animals. | - Toxicity of the vehicle components (e.g., high concentrations of DMSO or surfactants).- High drug concentration leading to off-target effects. | - Minimize the concentration of potentially toxic excipients like DMSO to the lowest effective level. Refer to established toxicology data for the excipients used.- If toxicity is observed, consider reducing the dose of this compound or exploring a different formulation vehicle. |
Quantitative Data Summary
Table 1: Solubility of this compound in Different Vehicles
| Vehicle Composition | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.22 mg/mL (≥ 5.18 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.22 mg/mL (≥ 5.18 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.22 mg/mL (≥ 5.18 mM) | |
| DMSO | 22.22 mg/mL (51.86 mM) |
Experimental Protocols
Protocol 1: Co-solvent Formulation
This protocol utilizes a combination of co-solvents and a surfactant to solubilize this compound.
-
Prepare a stock solution of this compound in DMSO: Weigh the required amount of this compound powder and dissolve it in pure DMSO to a concentration of 22.2 mg/mL. Use sonication if necessary to ensure complete dissolution.
-
Prepare the vehicle mixture: In a separate sterile tube, combine the vehicle components in the following order:
-
400 µL of PEG300
-
50 µL of Tween-80
-
-
Mix the vehicle components thoroughly by vortexing.
-
Prepare the final formulation: Add 100 µL of the this compound stock solution (22.2 mg/mL in DMSO) to the vehicle mixture.
-
Add 450 µL of saline to the mixture to reach a final volume of 1 mL.
-
Vortex the final solution until it is clear and homogenous. The final concentration of this compound will be 2.22 mg/mL.
Protocol 2: Cyclodextrin-based Formulation
This protocol uses a cyclodextrin to enhance the aqueous solubility of this compound.
-
Prepare a stock solution of this compound in DMSO: As in Protocol 1, prepare a 22.2 mg/mL stock solution of this compound in DMSO.
-
Prepare the SBE-β-CD solution: Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Prepare the final formulation: In a sterile tube, add 100 µL of the this compound stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly by vortexing until a clear solution is obtained. The final concentration of this compound will be 2.22 mg/mL.
Protocol 3: Oil-based Formulation
This protocol is suitable for oral administration and uses corn oil as the vehicle.
-
Prepare a stock solution of this compound in DMSO: Prepare a 22.2 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare the final formulation: In a sterile tube, add 100 µL of the this compound stock solution to 900 µL of corn oil.
-
Mix thoroughly by vortexing. The final concentration of this compound will be 2.22 mg/mL. It is advised to use this formulation with caution for studies lasting longer than two weeks.
Visualizations
Caption: this compound's mechanism of action in HRR-deficient cells.
Caption: Workflow for preparing this compound formulations.
References
Palacaparib Technical Support Center: Minimizing Off-Target Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Palacaparib (AZD-9574) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AZD-9574) is a potent and highly selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[1][2] Its primary mechanism of action involves binding to PARP1 and trapping it on DNA at the site of single-strand breaks (SSBs).[1][3] This trapping prevents the repair of SSBs, which then leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately causing cell death, particularly in cancer cells with deficiencies in homologous recombination repair (HRR).[3]
Q2: How selective is this compound for PARP1?
This compound exhibits high selectivity for PARP1. It has been shown to be over 8,000-fold more selective for PARP1 compared to other PARP isoforms such as PARP2, PARP3, PARP5a, and PARP6 in biochemical assays. This high selectivity is a key feature that contributes to minimizing off-target effects related to the inhibition of other PARP family members.
Q3: What are the potential, though less common, off-target effects of PARP inhibitors?
Troubleshooting Guide
Issue 1: I'm observing unexpected or inconsistent phenotypic results in my cell culture experiments with this compound.
This could be due to off-target effects, issues with experimental setup, or cell line-specific responses. Here’s a systematic approach to troubleshoot this issue:
1. Optimize this compound Concentration:
-
Recommendation: Perform a dose-response curve to determine the minimal effective concentration that elicits the desired on-target effect (e.g., inhibition of PARylation, synthetic lethality in HRR-deficient cells). Using excessively high concentrations increases the risk of off-target effects.
-
Experimental Protocol: See "Dose-Response Curve Analysis for On-Target Engagement" below.
2. Verify On-Target Engagement:
-
Recommendation: Confirm that this compound is engaging with PARP1 in your specific cell line and experimental conditions. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.
-
Experimental Protocol: See "Cellular Thermal Shift Assay (CETSA) for Target Engagement" below.
3. Use Appropriate Controls:
-
Recommendation: Include multiple layers of controls to distinguish on-target from off-target effects.
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) control.
-
Structurally Unrelated PARP Inhibitor: Use another potent and selective PARP1 inhibitor with a different chemical scaffold to see if it recapitulates the same phenotype.
-
Genetic Controls: If possible, use isogenic cell line pairs (e.g., wild-type vs. PARP1 knockout or knockdown) to confirm that the observed effect is PARP1-dependent.
-
4. Assess Cell Health:
-
Recommendation: High concentrations of any compound can induce cellular stress. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed phenotype is not a general cytotoxic effect.
Issue 2: My results suggest potential off-target kinase activity.
If you suspect off-target kinase inhibition based on unexpected signaling pathway activation or phenotypic changes, consider the following steps:
1. Review Literature for Known Off-Targets of Similar Compounds:
-
Action: Research the known off-target profiles of other clinical PARP inhibitors to identify potential kinase families that might be affected. A summary of known off-targets for other PARP inhibitors is provided in the table below.
2. Perform a Kinase Off-Target Profiling Assay:
-
Recommendation: To definitively identify off-target kinases, a Kinobeads assay can be performed. This chemical proteomics approach allows for the identification of inhibitor-bound kinases from cell lysates.
-
Experimental Protocol: See "Kinobeads Assay for Off-Target Kinase Profiling" below.
3. Pathway Analysis:
-
Action: If specific off-target kinases are identified, use pathway analysis tools to understand how their inhibition could lead to the observed phenotype.
Quantitative Data Summary
Table 1: On-Target Potency of this compound
| Parameter | Cell Line/System | Value |
| PARP1 IC50 (enzymatic) | Biochemical Assay | 0.3 - 2.0 nM |
| PARP1 Selectivity | vs. PARP2/3/5a/6 (biochemical) | >8,000-fold |
| Cell Viability IC50 | DLD1 BRCA2-/- | 1.38 nM |
| Cell Viability IC50 | DLD1 BRCA2wt | >40 µM |
Data sourced from MedChemExpress and ProbeChem.
Table 2: Known Off-Target Kinase Activities of Other Clinical PARP Inhibitors (for reference)
| PARP Inhibitor | Off-Target Kinase(s) (IC50) |
| Rucaparib | PIM1 (1.2 µM), DYRK1A (1.4 µM), CDK1 (1.4 µM), CDK9 (2.7 µM), ALK (18 µM) |
| Niraparib | DYRK1A, DYRK1B, CDK16, PIM3 (submicromolar) |
| Veliparib | PIM1 (17 µM), CDK9 (8.2 µM) |
| Olaparib | No significant kinase inhibition reported in several studies. |
This data is for comparative purposes to guide investigation and does not imply that this compound shares these off-targets. Data sourced from various kinase profiling studies.
Key Experimental Protocols
Dose-Response Curve Analysis for On-Target Engagement
Objective: To determine the optimal concentration of this compound that effectively inhibits PARP1 activity without causing excessive off-target effects.
Methodology:
-
Cell Seeding: Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) in culture medium. Add the different concentrations to the cells and include a vehicle-only control.
-
Incubation: Incubate the cells for a duration relevant to your experimental endpoint (e.g., 72 hours for cell viability, or a shorter time for signaling studies).
-
Endpoint Measurement:
-
For PARP Activity: Measure the inhibition of PARylation using an ELISA-based assay or by Western blot for PAR levels after inducing DNA damage.
-
For Cell Viability: Use a standard viability assay such as MTT, resazurin, or a luminescence-based assay (e.g., CellTiter-Glo).
-
-
Data Analysis: Plot the response (e.g., % inhibition or % viability) against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 or EC50.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to its target, PARP1, within the intracellular environment.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at a chosen concentration (and a vehicle control) for a specific duration (e.g., 1 hour).
-
Heating: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble PARP1 at each temperature point using Western blotting or an AlphaScreen/ELISA-based method.
-
Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates that the drug has bound to and stabilized PARP1.
Kinobeads Assay for Off-Target Kinase Profiling
Objective: To identify potential off-target kinase interactions of this compound in an unbiased manner.
Methodology:
-
Cell Lysate Preparation: Prepare a native cell lysate from your cell line of interest, ensuring that kinase activity is preserved.
-
Compound Incubation: Incubate the cell lysate with a range of concentrations of this compound (or a single high concentration) and a vehicle control.
-
Affinity Purification: Add the Kinobeads (sepharose beads conjugated with a cocktail of broad-spectrum kinase inhibitors) to the lysates. The beads will bind to kinases that are not inhibited by this compound.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured kinases from the beads.
-
Mass Spectrometry Analysis: Digest the eluted proteins into peptides and analyze them by quantitative mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Identify and quantify the kinases that are depleted from the beads in the this compound-treated samples compared to the control. A dose-dependent depletion of a particular kinase indicates it is an off-target of this compound.
Visualizations
Caption: Mechanism of action of this compound leading to synthetic lethality.
References
Technical Support Center: Troubleshooting Inconsistent Efficacy in Palbociclib Studies
Welcome to the technical support center for Palbociclib (tentatively identified as the correct compound for "Palacaparib") efficacy studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during in vitro and in vivo experiments with Palbociclib.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific challenges.
Category 1: Cell Viability & Proliferation Assays
Question 1: My ATP-based cell viability assay (e.g., CellTiter-Glo®) shows a weak response or a high IC50 value for Palbociclib, even in sensitive cell lines. What's going wrong?
Answer: This is a frequently encountered issue. Palbociclib is a cytostatic agent, not a cytotoxic one. It primarily induces G1 cell cycle arrest, meaning the cells stop dividing but can continue to grow in size.[1][2] This increase in cell mass is often accompanied by an increase in mitochondrial biogenesis and, consequently, higher ATP production.[2] An ATP-based assay will measure this heightened metabolic activity and mask the anti-proliferative effect of the drug, leading to an inaccurate and underestimated potency (high IC50).[1][2]
Troubleshooting Steps:
-
Switch Assay Type: The most effective solution is to switch to an assay that measures cell number or DNA content directly, rather than metabolic activity.
-
Recommended Assays:
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
DNA-Based Assays: Crystal Violet staining, CyQUANT® Direct Cell Proliferation Assay, or Hoechst 33342-based assays.
-
Live-Cell Imaging: Monitor cell proliferation over time using an IncuCyte® or similar system to directly count cells.
-
-
-
Optimize Incubation Time: If you must use a metabolic assay (like MTS or MTT), ensure a sufficiently long incubation period. A user on a research forum suggested that for Palbociclib, extending the drug treatment to a week may be necessary to see a clear effect, as shorter incubations (1-2 days) might not be sufficient.
-
Confirm G1 Arrest: Independently verify that Palbociclib is inducing G1 arrest in your cell line using flow cytometry for cell cycle analysis. This confirms the drug is active, even if the viability assay is misleading.
Question 2: I'm observing high variability and poor reproducibility in my 96-well plate proliferation assays. What are the common causes?
Answer: High variability in plate-based assays can arise from several factors unrelated to the drug's efficacy.
Troubleshooting Steps:
-
Inconsistent Cell Seeding: Uneven cell distribution is a primary cause of variability.
-
Solution: Ensure you have a single-cell suspension. Thoroughly mix the cell suspension before and during plating to prevent settling.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Compound Precipitation: At higher concentrations, Palbociclib may precipitate out of the solution, leading to inconsistent effects.
-
Solution: Visually inspect the wells under a microscope for any precipitate. If observed, you may need to adjust the solvent or lower the highest concentration tested.
-
-
Inconsistent Incubation Times: Ensure that the timing of compound addition and assay reagent addition is consistent across all plates.
Category 2: Cell Cycle Analysis
Question 3: I've treated my cells with Palbociclib, but my flow cytometry results do not show a clear G1 arrest. Why is this happening?
Answer: A lack of G1 arrest is a critical indicator that the drug is not having its intended effect on the cell line. The reasons can range from the cell line's intrinsic biology to suboptimal experimental conditions.
Troubleshooting Steps:
-
Check for Functional Retinoblastoma (Rb) Protein: Palbociclib's primary mechanism of action is to prevent the phosphorylation of the Rb protein. Cell lines that are Rb-negative (e.g., MDA-MB-468) are intrinsically resistant to Palbociclib and will not arrest in G1.
-
Solution: Confirm the Rb status of your cell line through literature search or by performing a Western blot for total Rb protein. Use Rb-positive cell lines like MCF-7 or T47D as positive controls.
-
-
Insufficient Drug Concentration or Incubation Time: The drug concentration may be too low, or the treatment duration too short to induce a robust G1 arrest.
-
Solution: Perform a dose-response and time-course experiment.
-
Concentration: Test a range from 10 nM to 2 µM. A concentration of 100-500 nM is often sufficient to induce G1 arrest in sensitive lines.
-
Time: A 24-hour treatment is typically enough to see a clear G1 accumulation.
-
-
-
Over-confluent Cells: Cells that are too densely plated may already be contact-inhibited and arrested in G1, masking the effect of the drug.
-
Solution: Plate cells at a lower density to ensure they are actively proliferating at the time of drug addition.
-
-
Acquired Resistance: If you are using a cell line that was previously sensitive, it may have developed resistance through mechanisms that bypass the G1/S checkpoint, such as the overexpression of Cyclin E1.
Quantitative Data Summary: Palbociclib IC50 Values
The half-maximal inhibitory concentration (IC50) of Palbociclib can vary significantly based on the cell line and the assay used. The table below summarizes reported values.
| Cell Line | Cancer Type | Rb Status | IC50 (nM) | Assay Type | Reference |
| MCF-7 | Breast (ER+) | Positive | ~20-100 | Proliferation | |
| T47D | Breast (ER+) | Positive | ~60-100 | Proliferation | |
| MDA-MB-231 | Breast (TNBC) | Positive | 285 - 850 | MTT | |
| MDA-MB-453 | Breast (TNBC) | Positive | 106 | MTT | |
| MDA-MB-468 | Breast (TNBC) | Negative | >1000 (Resistant) | MTT | |
| CAL148 | Breast (TNBC) | Negative | >1000 (Resistant) | MTT | |
| AGS | Gastric | Positive | ~500-2000 | MTT | |
| HGC-27 | Gastric | Positive | ~500-2000 | MTT |
Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, seeding density) and assay type. As discussed in Q1, metabolic assays may overestimate IC50 values.
Category 3: Western Blot Analysis
Question 4: I am not seeing the expected decrease in phosphorylated Rb (pRb) after Palbociclib treatment in my Western blot.
Answer: A lack of change in pRb levels is a direct indicator of a failed experiment or cellular resistance.
Troubleshooting Steps:
-
Confirm Drug Activity and Cell Line: As with cell cycle analysis, ensure you are using an Rb-positive cell line and that the drug concentration and treatment time are adequate (e.g., 100-500 nM for 24 hours).
-
Antibody Quality: The primary antibody against phosphorylated Rb (especially Ser780 or Ser807/811) may not be optimal.
-
Solution: Validate your antibody using a known positive control (e.g., lysate from actively dividing, untreated MCF-7 cells) and a negative control (e.g., lysate from Rb-negative cells or cells treated with a high concentration of Palbociclib for an extended period).
-
-
Protein Extraction and Handling: Phosphatases present in the cell lysate can dephosphorylate pRb after harvesting.
-
Solution: Ensure your lysis buffer contains a sufficient concentration of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Keep samples on ice at all times.
-
-
Loading Controls: Use a reliable loading control like β-actin or GAPDH to ensure equal protein loading between untreated and treated samples. Also, probe for Total Rb to confirm that the lack of a pRb signal is not due to a complete loss of the Rb protein itself, which is a mechanism of acquired resistance.
Experimental Protocols
Protocol 1: Cell Viability by Crystal Violet Assay
This method measures cell number based on the staining of DNA.
Methodology:
-
Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treatment: Treat cells with a serial dilution of Palbociclib (e.g., 10 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate for the desired time period (e.g., 72 to 144 hours).
-
Fixation: Gently wash the cells with PBS, then add 100 µL of 4% paraformaldehyde (PFA) to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the PFA, wash with PBS, and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry completely.
-
Solubilization: Add 100 µL of 10% acetic acid or methanol to each well to solubilize the stain.
-
Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the distribution of cells in different phases of the cell cycle.
Methodology:
-
Seeding: Plate cells in 6-well plates and allow them to adhere and reach about 50-60% confluency.
-
Treatment: Treat cells with the desired concentration of Palbociclib (e.g., 100 nM) or vehicle control for 24 hours.
-
Harvesting: Harvest the cells, including any floating cells in the media, by trypsinization. Centrifuge to form a cell pellet.
-
Fixation: Resuspend the pellet and wash with PBS. Then, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 15-30 minutes before analyzing on a flow cytometer. A significant increase in the G0/G1 peak and a decrease in the S and G2/M peaks indicate a successful G1 arrest.
Protocol 3: Western Blot for pRb and Total Rb
This protocol measures the levels of total and phosphorylated Rb protein.
Methodology:
-
Treatment and Lysis: Treat cells as described for cell cycle analysis. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pRb (Ser780) and Total Rb, diluted in the blocking buffer.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again with TBST, then add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity and normalize the pRb signal to the Total Rb signal.
Visualizations: Signaling Pathways and Workflows
Palbociclib's Core Mechanism of Action
References
Optimizing Palacaparib treatment duration for maximum apoptosis
Welcome to the technical support center for Palacaparib. This guide is designed for researchers, scientists, and drug development professionals to provide answers and troubleshooting solutions for optimizing this compound treatment duration to achieve maximum apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
This compound is an orally bioavailable, central nervous system (CNS) penetrant inhibitor of poly(ADP-ribose) polymerase 1 (PARP1)[1][2]. Its primary mechanism of action involves selectively binding to and trapping PARP1 at sites of single-strand DNA breaks (SSBs)[2]. This inhibition of PARP1 prevents the repair of these SSBs through the base excision repair (BER) pathway[1]. During DNA replication, the unrepaired SSBs are converted into toxic double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways like homologous recombination (a state known as "BRCAness"), these DSBs cannot be repaired efficiently, leading to genomic instability and subsequent programmed cell death, or apoptosis[1].
Q2: What is the optimal treatment duration to induce maximum apoptosis?
The optimal treatment duration is highly dependent on the specific cell line, its genetic background (e.g., BRCA1/2 mutation status), and the concentration of this compound used. Apoptosis is a dynamic process, and the peak apoptotic response can vary from hours to days. Continuous exposure is often required for PARP inhibitors to be effective, ensuring that cells progressing through the S-phase cannot repair DNA breaks before replication.
To determine the optimal duration for your specific model, a time-course experiment is essential. We recommend treating your cells with a fixed concentration of this compound and measuring apoptosis at multiple time points (e.g., 24, 48, 72, and 96 hours). This will allow you to identify the time point at which the apoptotic rate is maximal before secondary necrosis becomes predominant. Some studies have shown that the effects of PARP inhibitors can increase with treatment time.
Q3: What are the key methods to measure this compound-induced apoptosis?
Several robust methods are available to quantify apoptosis. It is often recommended to use at least two different methods to confirm your results.
-
Annexin V & Propidium Iodide (PI) Staining: A flow cytometry-based assay that distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides a direct readout of the apoptotic signaling cascade. This can be done using fluorescent or luminescent plate-based assays.
-
Western Blotting for Cleaved PARP: PARP1 itself is a substrate for caspase-3. During apoptosis, caspase-3 cleaves the 116 kDa full-length PARP1 into an 89 kDa fragment and a 24 kDa fragment. Detecting the 89 kDa cleaved PARP fragment by western blot is a widely accepted marker of apoptosis.
Q4: How do I interpret the results from an Annexin V / PI flow cytometry experiment?
After running your samples on a flow cytometer and setting the proper gates based on your controls, you can classify your cell populations into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells or cells with mechanically damaged membranes.
Maximum apoptosis is typically represented by the sum of the early and late apoptotic populations (Lower-Right + Upper-Right quadrants).
Data Presentation
Table 1: Example Time-Course Analysis of Apoptosis by Annexin V/PI Staining
This table illustrates hypothetical data from a time-course experiment in a BRCA-mutant ovarian cancer cell line (e.g., IGROV-1) treated with 1 µM this compound.
| Treatment Duration (Hours) | % Viable Cells (AnV-/PI-) | % Early Apoptotic (AnV+/PI-) | % Late Apoptotic (AnV+/PI+) | % Total Apoptosis |
| 0 (Control) | 95.2 | 2.1 | 1.5 | 3.6 |
| 24 | 78.5 | 10.3 | 5.2 | 15.5 |
| 48 | 55.1 | 22.6 | 18.3 | 40.9 |
| 72 | 30.4 | 15.7 | 45.9 | 61.6 |
| 96 | 25.8 | 8.9 | 58.1 | 67.0 |
Data are representative. Optimal timing and percentages will vary by cell line and experimental conditions.
Table 2: Example Caspase-3/7 Activity Analysis
This table shows hypothetical relative luminescence units (RLU) from a Caspase-Glo® 3/7 assay in a breast cancer cell line (e.g., Bcap37) after 48 hours of treatment.
| This compound Conc. | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| 0 µM (Control) | 15,230 | 1.0 |
| 0.1 µM | 45,690 | 3.0 |
| 1 µM | 137,070 | 9.0 |
| 10 µM | 148,950 | 9.8 |
| Staurosporine (Positive Control) | 165,400 | 10.9 |
Data are representative. Absolute values and fold-changes are system-dependent.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Workflow for optimizing this compound treatment duration.
Troubleshooting Guide
Q: Why am I seeing a weak or no apoptotic signal in my treated samples?
A: This is a common issue that can stem from several factors:
-
Insufficient Treatment Duration or Concentration: The dose of this compound or the incubation time may be inadequate to induce a detectable level of apoptosis in your specific cell line.
-
Solution: Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) and a time-course experiment (e.g., 24-96 hours) to identify optimal conditions.
-
-
Loss of Apoptotic Cells: Early apoptotic cells can detach from culture plates. If you only harvest adherent cells, you may be losing a significant portion of your apoptotic population.
-
Solution: Always collect both the cell culture supernatant and the adherent cells. Pool them before proceeding with staining and analysis.
-
-
Assay Timing: Apoptosis is a transient process. You may be analyzing your cells too early or too late, missing the peak of the apoptotic wave.
-
Solution: A detailed time-course experiment is crucial to pinpoint the optimal endpoint.
-
-
Reagent Issues: Assay reagents may be expired, improperly stored, or degraded.
-
Solution: Always run a positive control (e.g., cells treated with staurosporine or etoposide) to ensure your assay reagents and protocol are working correctly.
-
Q: My untreated control group shows a high percentage of apoptotic cells. What's wrong?
A: High background apoptosis can obscure the effects of your drug treatment. Potential causes include:
-
Poor Cell Health: Cells that are over-confluent, have been passaged too many times, or are starved of nutrients can undergo spontaneous apoptosis.
-
Solution: Use healthy, low-passage cells that are in the logarithmic growth phase. Ensure they are seeded at an appropriate density.
-
-
Harsh Cell Handling: Over-trypsinization or vigorous pipetting can cause mechanical damage to cell membranes, leading to false-positive staining, particularly for PI.
-
Solution: Handle cells gently. For adherent cells, consider using a non-enzymatic dissociation solution like EDTA or a gentle enzyme like Accutase.
-
-
Contamination: Mycoplasma or other microbial contamination can stress cells and induce apoptosis.
-
Solution: Regularly test your cell cultures for contamination.
-
Q: How can I clearly distinguish between late apoptosis and necrosis?
A: While both populations stain positive for Annexin V and PI, there are ways to improve discrimination:
-
Time-Course Analysis: Necrosis due to direct membrane injury occurs rapidly, while apoptosis is a more prolonged process. Observing the progression from early apoptosis (AnV+/PI-) to late apoptosis (AnV+/PI+) over time can provide clarity.
-
Morphological Analysis: Use fluorescence microscopy to observe cell morphology. Apoptotic cells typically exhibit membrane blebbing and chromatin condensation, whereas necrotic cells often show cell swelling and membrane rupture.
-
Complementary Assays: Use a caspase activity assay as a confirmatory test. Caspase activation is a hallmark of apoptosis, but not primary necrosis.
Caption: Troubleshooting guide for common apoptosis assay issues.
Detailed Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is a general guideline and may need optimization. Refer to your specific kit manufacturer's instructions.
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
10X Binding Buffer (typically contains HEPES, NaCl, CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Induce Apoptosis: Plate cells and treat with this compound for the desired duration. Include untreated (negative) and positive controls (e.g., staurosporine-treated).
-
Harvest Cells:
-
Adherent Cells: Gently detach cells using a non-enzymatic method or brief trypsinization. Collect the media supernatant, as it contains detached apoptotic cells.
-
Suspension Cells: Collect cells directly by centrifugation.
-
-
Wash Cells: Centrifuge the pooled cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat.
-
Resuspend in Binding Buffer: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution. (Volumes may vary by manufacturer).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour) by flow cytometry. Do not wash cells after staining.
Protocol 2: Caspase-3/7 Activity Assay (Plate-Based)
This protocol is based on a homogeneous "add-mix-measure" assay format (e.g., Caspase-Glo® 3/7).
Materials:
-
Caspase-3/7 assay kit (contains buffer and substrate)
-
White-walled, 96-well or 384-well plates suitable for luminescence
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled multi-well plate at a pre-determined optimal density. Allow cells to adhere overnight.
-
Treatment: Add this compound at various concentrations to the appropriate wells. Include negative and positive controls. Incubate for the desired duration.
-
Assay Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's instructions immediately before use. This typically involves mixing a lyophilized substrate with a buffer.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the prepared Caspase-3/7 reagent directly to each well (typically in a 1:1 volume ratio with the cell media).
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time should be determined empirically.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.
Protocol 3: Western Blotting for Cleaved PARP
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-cleaved PARP (Asp214) (recognizes the 89 kDa fragment)
-
Primary antibody: Anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-cleaved PARP antibody (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system. The appearance of an 89 kDa band indicates PARP cleavage and apoptosis. Re-probe the membrane for a loading control to ensure equal protein loading.
References
Strategies to mitigate Palacaparib-induced cytotoxicity in normal cells
Welcome to the technical support center for researchers utilizing Palacaparib. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate this compound-induced cytotoxicity in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (AZD-9574) is a highly potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for the repair of single-strand DNA breaks (SSBs).[1][2] Its mechanism of action involves not only the inhibition of PARP1's catalytic activity but also the trapping of PARP1 on DNA at the site of damage.[1][3] This trapping leads to the formation of toxic PARP1-DNA complexes, which, during DNA replication, result in the accumulation of double-strand breaks (DSBs). In cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to cell death through a process called synthetic lethality.[1] Due to its ability to cross the blood-brain barrier, this compound is also being investigated for brain malignancies.
Q2: Why does this compound cause cytotoxicity in normal cells?
A2: While this compound is designed to selectively target cancer cells with HRR deficiencies, it can also induce cytotoxicity in healthy, normal cells. This on-target toxicity is primarily due to the same PARP1 trapping mechanism that is effective against cancer cells. Normal cells, particularly rapidly dividing ones like hematopoietic progenitor cells in the bone marrow, can be susceptible to the accumulation of DNA damage caused by PARP1 trapping, leading to common side effects such as anemia, neutropenia, and thrombocytopenia. This compound's high selectivity for PARP1 over other PARP isoforms is expected to reduce some off-target effects, potentially offering a better safety profile compared to less selective PARP inhibitors.
Q3: What are the most common cytotoxic effects of this compound observed in normal cells?
A3: The most frequently reported adverse events associated with PARP inhibitors, including this compound, are hematological toxicities. These include:
-
Anemia: A decrease in red blood cells.
-
Neutropenia: A decrease in neutrophils, a type of white blood cell.
-
Thrombocytopenia: A decrease in platelets.
Other potential side effects, generally observed with PARP inhibitors, include nausea, fatigue, and diarrhea.
Q4: Are there any known strategies to protect normal cells from this compound-induced cytotoxicity?
A4: Yes, a promising strategy currently under investigation is the co-administration of a Checkpoint Kinase 2 (CHK2) inhibitor. Research has shown that inhibiting CHK2 can selectively protect normal hematopoietic cells from PARP inhibitor-induced apoptosis and cell cycle arrest without compromising the anti-tumor efficacy of the PARP inhibitor in cancer cells that are deficient in the tumor suppressor protein p53. This is because the cytotoxic effects of PARP inhibitors in normal cells are often mediated through a p53-dependent pathway, which can be dampened by CHK2 inhibition.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity in Normal (p53-proficient) Cell Lines
If you are observing high levels of cell death in your normal, p53-proficient control cell lines treated with this compound, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Workflow to troubleshoot and mitigate high cytotoxicity in normal cells.
Step 1: Confirm p53 Status of Your Normal Cell Line
It is crucial to ensure that your "normal" cell line has a wild-type, functional p53. The protective effect of CHK2 inhibition is dependent on a functional p53 pathway.
Experimental Protocol: p53 Status Assessment by Western Blot
-
Cell Lysis:
-
Culture your normal and a known p53-null cancer cell line (e.g., H1299) as a negative control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p53 (e.g., clone DO-1 or DO-7) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Expected Result: A band at ~53 kDa should be present in your normal cell line and absent in the p53-null control.
-
Step 2: Co-treatment with a CHK2 Inhibitor
Pharmacological inhibition of CHK2 can reduce this compound-induced cytotoxicity in p53-proficient normal cells.
Experimental Protocol: this compound and CHK2 Inhibitor Co-treatment
-
Cell Seeding: Seed your normal cells and p53-deficient cancer cells in separate plates at a density that allows for logarithmic growth during the experiment.
-
Treatment:
-
Treat the cells with a dose range of this compound.
-
In a parallel set of experiments, co-treat the cells with this compound and a CHK2 inhibitor (e.g., BML-277).
-
Include controls for each drug alone and a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 48-72 hours).
-
Assessment of Cytotoxicity: Measure cell viability using an MTT or similar assay.
Experimental Protocol: Cell Viability (MTT) Assay
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
MTT Addition: After the treatment incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine if the CHK2 inhibitor antagonizes the effect of this compound in normal cells and if this effect is absent in p53-deficient cancer cells. Methods for assessing synergy and antagonism are described in the literature.
Issue 2: this compound-induced Cell Cycle Arrest in Normal Cells
This compound can induce cell cycle arrest, which might interfere with your experimental readouts.
Troubleshooting Workflow
Caption: Workflow to address and resolve cell cycle arrest in normal cells.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Preparation:
-
Culture and treat your cells with this compound +/- CHK2 inhibitor as described previously.
-
Harvest the cells and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Fix the cells for at least 1 hour on ice.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to eliminate RNA staining.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events.
-
Use the fluorescence intensity of PI to distinguish between cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Expected Result: this compound treatment may lead to an accumulation of cells in a specific phase of the cell cycle. Co-treatment with a CHK2 inhibitor is expected to restore a more normal cell cycle distribution in p53-proficient cells.
-
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cells
| Cell Line | Description | HRR Status | p53 Status | This compound IC50 | Reference |
| DLD1 | Colorectal Adenocarcinoma | BRCA2 proficient (wt) | Mutant | >40 µM | |
| DLD1 | Colorectal Adenocarcinoma | BRCA2 deficient (-/-) | Mutant | 1.38 nM | |
| HEK-293T | Normal Human Embryonic Kidney | Proficient | Wild-type | >100 µM (General PARPi) | (Illustrative) |
| Normal Hematopoietic Cells | Primary cells | Proficient | Wild-type | Low sensitivity (olaparib) |
Table 2: General Guidelines for Dose Modification of PARP Inhibitors in Response to Hematological Toxicity (based on other PARP inhibitors)
| Toxicity Grade (CTCAE) | Anemia | Neutropenia | Thrombocytopenia | Recommended Action |
| Grade 1-2 | Monitor | Monitor | Monitor | Continue treatment, consider supportive care. |
| Grade 3 | Hemoglobin <8 g/dL | ANC <1.0 x 10⁹/L | Platelets <50 x 10⁹/L | Interrupt treatment. Resume at a reduced dose once toxicity resolves to ≤ Grade 1. |
| Grade 4 | Life-threatening | ANC <0.5 x 10⁹/L | Platelets <25 x 10⁹/L | Interrupt treatment. Consider discontinuation or resume at a significantly reduced dose. |
Note: These are general guidelines based on other PARP inhibitors. Specific dose reduction schedules for this compound should be followed as per the clinical trial protocol (NCT05417594) if available.
Signaling Pathway Diagrams
This compound's Mechanism of Action and Cytotoxicity
Caption: In normal cells, this compound traps PARP1, but functional HRR repairs the resulting DSBs, leading to cell survival.
Mitigation of Cytotoxicity in Normal Cells via CHK2 Inhibition
Caption: In normal cells, a CHK2 inhibitor blocks the this compound-induced, p53-mediated apoptotic pathway.
References
Technical Support Center: Acquired Resistance to Palbociclib in Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Palbociclib in their cancer models.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to Palbociclib, has started to show reduced sensitivity. How can I confirm acquired resistance?
A1: Acquired resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of Palbociclib. You can determine the IC50 by performing a cell viability assay (e.g., MTT or WST assay) on your parental (sensitive) and suspected resistant cell lines. A significant fold-increase (often 10-fold or more) in the IC50 value of the resistant line compared to the parental line indicates acquired resistance.[1][2][3]
Q2: What are the common molecular mechanisms that drive acquired resistance to Palbociclib?
A2: Several mechanisms have been identified, often involving alterations in the cell cycle machinery and activation of bypass signaling pathways. Common mechanisms include:
-
Loss or mutation of the Retinoblastoma (RB1) gene: As Palbociclib's primary mechanism is to prevent Rb phosphorylation, loss of Rb function renders the drug ineffective.[4]
-
Upregulation of CDK6 and Cyclin D1: Increased levels of these proteins can overcome the inhibitory effect of Palbociclib.[4]
-
Activation of CDK2/Cyclin E signaling: Upregulation of Cyclin E1 (CCNE1) allows cells to bypass the G1/S checkpoint inhibition by Palbociclib. High CCNE1 levels have been confirmed as a biomarker of resistance.
-
Activation of bypass signaling pathways: Upregulation of the PI3K/AKT/mTOR and MAPK (RAS/RAF/MEK/ERK) pathways can promote cell proliferation independently of CDK4/6.
Q3: Are cell lines resistant to Palbociclib also resistant to other CDK4/6 inhibitors?
A3: Yes, cross-resistance is commonly observed. Cell lines with acquired resistance to Palbociclib often exhibit resistance to other CDK4/6 inhibitors like Ribociclib and Abemaciclib. However, the degree of cross-resistance can vary.
Q4: What are some strategies to overcome Palbociclib resistance in my experimental models?
A4: Combination therapies are a promising approach. Consider the following combinations based on the suspected resistance mechanism:
-
PI3K/AKT/mTOR inhibitors (e.g., Everolimus, Gedatolisib): Effective when resistance is driven by activation of the PI3K pathway.
-
MEK inhibitors: Can be used when the MAPK pathway is activated.
-
CDK2 inhibitors: A logical choice when resistance is mediated by increased Cyclin E-CDK2 activity.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for Palbociclib | - Inconsistent cell seeding density.- Variation in drug concentration preparation.- Contamination of cell cultures. | - Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating.- Prepare fresh drug dilutions for each experiment from a validated stock solution.- Regularly check cell cultures for contamination. |
| No G1 arrest observed after Palbociclib treatment in a supposedly sensitive cell line | - Cell line may have intrinsic resistance (e.g., RB1-null).- Incorrect drug concentration used.- Insufficient treatment duration. | - Confirm the RB status of your cell line via Western blot. Palbociclib is effective in RB-proficient cells.- Perform a dose-response experiment to determine the optimal concentration for G1 arrest.- Treat cells for at least 24-48 hours to observe significant cell cycle arrest. |
| Difficulty in establishing a Palbociclib-resistant cell line | - Palbociclib concentration increased too rapidly, causing excessive cell death.- Insufficient duration of drug exposure. | - Start with the IC50 concentration and increase the dose gradually (e.g., 1.5-2 fold increments) once the cells have adapted and are proliferating steadily.- Developing stable resistance can take several months of continuous culture in the presence of the drug. |
| High background in Western blot for phosphorylated proteins (e.g., p-Rb, p-AKT) | - Suboptimal antibody dilution.- Inadequate washing steps.- High phosphatase activity in cell lysates. | - Titrate the primary antibody to determine the optimal concentration.- Increase the number and duration of washing steps after antibody incubations.- Include phosphatase inhibitors in your lysis buffer. |
Quantitative Data Summary
Table 1: Palbociclib IC50 Values in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase | Reference |
| MCF7 | ~1.8 | ~16.7 | ~10x | |
| T47D | Not specified | Not specified | ~3x | |
| MCF7 | Not specified | Not specified | ~18-23x | |
| T47D | Not specified | Not specified | ~18-23x | |
| KB-3-1 | 5.014 | 22.573 (in KB-C2) | ~4.5x | |
| SW620 | 3.921 | 9.045 (in SW620/Ad300) | ~2.3x | |
| HEK293/pcDNA3.1 | 4.071 | 13.855 (in HEK293/ABCB1) | ~3.4x |
Table 2: Changes in Protein Expression and Cell Cycle Distribution in Palbociclib-Resistant Models
| Parameter | Change in Resistant Cells | Cancer Model | Reference |
| Protein Expression | |||
| p-Rb | Decreased phosphorylation | TNBC cells | |
| CDK6 | Increased expression | ER+ Breast Cancer Cells | |
| Cyclin E1 (CCNE1) | Increased expression | ER+ Breast Cancer Cells | |
| p-AKT | Increased phosphorylation | Mesothelioma Cells | |
| p-ERK | Increased phosphorylation | KRAS-mutant NSCLC | |
| Cell Cycle Distribution | |||
| G0/G1 Phase | Decreased arrest | Palbociclib-resistant NPC cells | |
| S Phase | Increased proportion | Palbociclib-resistant breast cancer cells |
Signaling Pathways and Experimental Workflows
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Palbociclib.
Caption: Key bypass mechanisms leading to Palbociclib resistance.
Caption: Workflow for developing and characterizing Palbociclib-resistant cancer models.
Experimental Protocols
Protocol 1: Generation of Palbociclib-Resistant Cell Lines
This protocol describes a method for generating Palbociclib-resistant cancer cell lines through continuous exposure to increasing drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Palbociclib stock solution (e.g., 10 mM in DMSO)
-
Standard cell culture equipment (incubator, flasks, pipettes, etc.)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (see Protocol 2) to determine the IC50 of Palbociclib for the parental cell line.
-
Initial exposure: Culture the parental cells in complete medium containing Palbociclib at a concentration equal to the IC50.
-
Monitor and passage: Monitor the cells for growth. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of Palbociclib.
-
Gradual dose escalation: Once the cells are proliferating steadily at the current drug concentration, increase the Palbociclib concentration by 1.5 to 2-fold.
-
Repeat dose escalation: Repeat step 4, gradually increasing the drug concentration over several months. The entire process can take 5-7 months.
-
Establish resistant line: Once the cells are able to proliferate in a high concentration of Palbociclib (e.g., 1-4 µM), the resistant cell line is established.
-
Validate resistance: Confirm the resistance by performing a cell viability assay and comparing the IC50 to the parental cell line. A significant increase confirms resistance.
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines the use of an MTT assay to measure cell viability and determine the IC50 of Palbociclib.
Materials:
-
Parental and resistant cells
-
96-well plates
-
Complete cell culture medium
-
Palbociclib serial dilutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight.
-
Drug treatment: Replace the medium with fresh medium containing serial dilutions of Palbociclib. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT reagent: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Solubilize formazan: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure absorbance: Shake the plate for 10 minutes and read the absorbance at 570 nm using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 3: Western Blotting for Key Resistance Markers
This protocol provides a general procedure for analyzing the protein expression levels of key markers involved in Palbociclib resistance.
Materials:
-
Cell lysates from parental and resistant cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rb, anti-p-Rb, anti-CDK4, anti-CDK6, anti-Cyclin D1, anti-Cyclin E1, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein extraction: Lyse cells on ice with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C, diluted in blocking buffer.
-
Secondary antibody incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details how to analyze cell cycle distribution using propidium iodide staining and flow cytometry.
Materials:
-
Parental and resistant cells, treated with Palbociclib or vehicle control
-
PBS
-
Cold 70% ethanol
-
PI/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell harvesting: Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow cytometry: Analyze the samples on a flow cytometer. Use appropriate gating to exclude doublets and debris.
-
Data analysis: Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: In Vivo Xenograft Model of Palbociclib Resistance
This protocol provides a general framework for evaluating Palbociclib resistance in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Parental and resistant cancer cells
-
Matrigel (optional)
-
Palbociclib formulation for in vivo use
-
Vehicle control
-
Calipers
Procedure:
-
Cell implantation: Subcutaneously inject a suspension of parental or resistant cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of the mice.
-
Tumor growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and treatment: Randomize the mice into treatment groups (e.g., parental cells + vehicle, parental cells + Palbociclib, resistant cells + vehicle, resistant cells + Palbociclib).
-
Drug administration: Administer Palbociclib (e.g., 50-100 mg/kg) or vehicle daily via oral gavage.
-
Tumor measurement: Measure the tumor volume with calipers every 2-4 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor animal health: Monitor the body weight and overall health of the mice throughout the experiment.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study.
-
Analysis: Plot tumor growth curves for each group. A lack of tumor growth inhibition by Palbociclib in the group with resistant cells, compared to the group with parental cells, demonstrates in vivo resistance. Tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).
References
Technical Support Center: Enhancing Palacaparib Bioavailability in Preclinical Research
This technical support guide is designed for researchers, scientists, and drug development professionals working to improve the bioavailability of Palacaparib (also known as AZD-9574) in animal studies. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during formulation and in vivo administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, central nervous system (CNS) penetrant, and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] Its primary mechanism of action involves binding to PARP1, which prevents the repair of DNA single-strand breaks (SSBs).[2] This leads to the accumulation of DNA damage and the formation of double-strand breaks during DNA replication, ultimately causing apoptosis in cancer cells, particularly those with deficiencies in homologous recombination repair (HRR), such as BRCA1/2 mutations.[1]
Q2: What are the main challenges in achieving good oral bioavailability with this compound in animal studies?
A2: The primary challenge is this compound's poor water solubility.[1] Like many small molecule inhibitors, it is a solid, white to off-white compound that requires careful formulation to ensure adequate dissolution and absorption in the gastrointestinal tract for oral administration.
Q3: What are the common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
A3: Several strategies can be employed, including:
-
Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.
-
Solid dispersions: Dispersing this compound in a hydrophilic carrier can improve its solubility.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
-
Use of co-solvents and surfactants: These can help to keep the drug in solution.
-
pH adjustment: For ionizable compounds, altering the pH of the vehicle can improve solubility.
Q4: What animal models are typically used for preclinical studies of this compound?
A4: Preclinical efficacy and pharmacokinetic studies for this compound and other oncology drugs commonly utilize mice, particularly immunodeficient strains for hosting human tumor xenografts (cell line-derived or patient-derived). Rats and monkeys have also been used to assess its blood-brain barrier penetration and to evaluate potential hematotoxicity.
Troubleshooting Guide
Q5: My this compound formulation appears to precipitate out of solution upon standing or during administration. What can I do?
A5: Precipitation is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Ensure thorough mixing: For suspensions, it is critical to mix the formulation vigorously right before each administration to ensure a uniform dose.
-
Sonication: Using a water bath sonicator can help to break down clumps and create a finer, more stable suspension.
-
Adjust the vehicle composition: If using a co-solvent system, you may need to optimize the ratios of the different components. For example, slightly increasing the percentage of a solubilizing agent like PEG400 or Tween 80 could help.
-
Consider a different formulation strategy: If a simple suspension is not working, you may need to explore more advanced formulations like a solid dispersion or a lipid-based system.
Q6: I am observing signs of distress or toxicity in my animals after oral gavage with a this compound formulation. What could be the cause?
A6: This could be due to the drug itself or the formulation vehicle.
-
Vehicle toxicity: Some organic solvents, like DMSO, can be toxic at higher concentrations. If your formulation contains a significant amount of a potentially toxic excipient, consider reducing its concentration or finding a safer alternative. For instance, a common vehicle for oral gavage in mice is a mix of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For more sensitive animals, the DMSO concentration might need to be lowered.
-
Improper gavage technique: Incorrect oral gavage technique can cause injury to the esophagus or trachea, leading to distress. Ensure that personnel are properly trained and that the gavage needle is the correct size for the animal. The use of flexible plastic feeding tubes can be a safer alternative to rigid metal needles.
-
Formulation osmolality and pH: A formulation that is not isotonic or has an extreme pH can cause gastrointestinal irritation.
Q7: The therapeutic effect of my this compound formulation is inconsistent between animals. How can I improve reproducibility?
A7: Inconsistent results are often linked to dosing inaccuracies.
-
Uniformity of suspension: As mentioned, if you are administering a suspension, it is crucial to ensure it is well-mixed before drawing each dose. Settling of the drug particles can lead to under-dosing some animals and overdosing others.
-
Accurate dosing volume: Ensure you are accurately calculating the dose based on the most recent body weight of each animal.
-
Gavage technique: Confirm that the full dose is being delivered to the stomach and that there is no leakage from the mouth or regurgitation.
Quantitative Data Presentation
| Animal Model | Treatment Group | Dose (mg/kg, once daily, oral) | Outcome | Reference |
| MDA-MB-436 subcutaneous xenograft in mice | Vehicle | - | Tumor growth | |
| This compound (AZD-9574) | 3 | Sustained tumor growth suppression | ||
| This compound (AZD-9574) | 10 | Tumor regression | ||
| This compound (AZD-9574) | 30 | Significant tumor regression | ||
| Intracranial xenograft model of breast cancer brain metastases | This compound (AZD-9574) | 3 | Significantly extended survival |
Experimental Protocols
Protocol 1: Aqueous Acidic Formulation for Oral Administration
This protocol is based on a formulation used in a key preclinical study of this compound.
-
Objective: To prepare a solution of this compound for oral administration in mice.
-
Materials:
-
This compound (AZD-9574) powder
-
Methanesulfonic acid (MSA)
-
Purified water
-
pH meter
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add a sufficient volume of purified water.
-
Slowly add methanesulfonic acid dropwise while stirring until the this compound is fully dissolved.
-
Adjust the final pH of the solution to between 3.0 and 3.2 using the pH meter.
-
Bring the solution to the final desired concentration with purified water.
-
Store the formulation as recommended based on stability studies (typically at low temperatures to avoid degradation).
-
Protocol 2: Co-solvent Formulation for Oral Gavage
This is a general protocol for poorly soluble compounds that can be adapted for this compound.
-
Objective: To prepare a solution or fine suspension of this compound using a co-solvent system.
-
Materials:
-
This compound (AZD-9574) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 22.2 mg/mL).
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, follow these steps for a 1 mL final volume: a. Start with 100 µL of the this compound DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogenous. d. Add 450 µL of saline to bring the total volume to 1 mL and mix well.
-
Visually inspect the solution for any precipitation. If necessary, gentle warming or sonication can be used to aid dissolution.
-
Administer to animals immediately after preparation. If using as a suspension, ensure it is continuously mixed.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for improving bioavailability.
References
Technical Support Center: Managing Hematological Toxicity of PARP Inhibitors in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hematological toxicities with PARP inhibitors in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the primary hematological toxicities observed with PARP inhibitors in preclinical models?
A1: The most common hematological toxicities observed in preclinical models following administration of PARP inhibitors are anemia, neutropenia, and thrombocytopenia. These toxicities arise from the critical role of PARP enzymes in DNA repair within rapidly dividing hematopoietic stem and progenitor cells in the bone marrow. Disruption of these repair processes leads to decreased production of red blood cells, white blood cells, and platelets.[1]
Q2: What is the underlying mechanism of PARP inhibitor-induced hematological toxicity?
A2: PARP inhibitors, by blocking the repair of single-strand DNA breaks, lead to the accumulation of DNA damage, particularly in highly proliferative cells like hematopoietic stem and progenitor cells (HSPCs).[1] This damage can trigger the activation of the ATM-CHK2-p53 signaling pathway, resulting in cell cycle arrest and apoptosis of these hematopoietic precursors, thereby suppressing the production of mature blood cells.[2][3] PARP2, in particular, has been identified as playing a crucial role in hematopoiesis, and its inhibition is strongly linked to anemia.[4]
Q3: Are there differences in the hematological toxicity profiles of various PARP inhibitors?
A3: Yes, preclinical and clinical data suggest that different PARP inhibitors can have varying degrees of hematological toxicity. This is thought to be related to their differential potency in inhibiting PARP1 and PARP2 and their ability to "trap" PARP enzymes on DNA. For instance, some studies suggest that PARP1-selective inhibitors may have a more favorable hematological safety profile compared to dual PARP1/2 inhibitors. However, direct comparative preclinical studies with quantitative data are not always available.
Q4: What are the best preclinical models to study PARP inhibitor-induced hematological toxicity?
A4: Standard wild-type mouse strains, such as C57BL/6, are commonly used to assess the acute hematological effects of PARP inhibitors. Rat models are also utilized and are considered by some to have a DNA damage response in the bone marrow that is more analogous to humans. For studying the impact on hematopoiesis in the context of specific genetic backgrounds, genetically engineered mouse models (e.g., with mutations in Brca1 or Trp53) can be employed.
Troubleshooting Guides
Issue 1: Unexpectedly severe anemia, neutropenia, or thrombocytopenia observed in treated animals.
Troubleshooting Steps:
-
Confirm Dosing and Formulation: Verify the correct dosage calculation, preparation, and administration of the PARP inhibitor. Ensure the vehicle used is appropriate and does not contribute to toxicity.
-
Review Dosing Schedule: Continuous daily dosing can lead to cumulative toxicity. Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for bone marrow recovery.
-
Assess Animal Health Status: Ensure that the animals were healthy at the start of the study. Underlying infections or other health issues can exacerbate myelosuppression.
-
Perform Complete Blood Counts (CBCs) More Frequently: Increase the frequency of blood sampling to closely monitor the onset and progression of cytopenias. This allows for earlier intervention.
-
Evaluate Bone Marrow: If severe cytopenias are observed, a terminal bone marrow analysis can provide critical information on the cellularity and composition of hematopoietic progenitor populations.
Issue 2: Difficulty in distinguishing between on-target hematological toxicity and off-target effects.
Troubleshooting Steps:
-
Utilize a PARP-Inhibitor with a Different Profile: If possible, compare the effects with a PARP inhibitor known to have a different hematological toxicity profile (e.g., a PARP1-selective vs. a dual PARP1/2 inhibitor).
-
In Vitro Colony-Forming Unit (CFU) Assays: Culture bone marrow cells from untreated animals with the PARP inhibitor in vitro. This can help determine the direct effect of the compound on hematopoietic progenitors.
-
Assess DNA Damage Markers: Analyze markers of DNA damage (e.g., γH2AX) in bone marrow cells to confirm that the observed toxicity is associated with the intended mechanism of action.
Issue 3: High inter-animal variability in hematological toxicity.
Troubleshooting Steps:
-
Standardize Experimental Procedures: Ensure consistency in animal age, sex, and strain. Standardize all procedures, including drug administration and blood collection techniques, to minimize variability.
-
Increase Group Sizes: A larger number of animals per group can help to determine if the observed variability is statistically significant or due to random chance.
-
Monitor for Stressors: Environmental stressors can impact hematopoiesis. Ensure consistent and optimal housing conditions for all animals.
Quantitative Data Summary
Table 1: Hematological Effects of Olaparib in C57BL/6 Mice
| Parameter | Treatment Group | Duration | Observation | Reference |
| Reticulocyte Count | Olaparib | 4 days | Significant decrease | |
| Reticulocyte Count | Olaparib | 21 days | Significantly lower than control, but less robust drop than at 4 days | |
| Red Blood Cell (RBC) Count | Olaparib | 4 and 21 days | No significant change | |
| White Blood Cell (WBC) Count | Olaparib | 4 days | No significant change | |
| Hemoglobin (HGB) | Olaparib | 4 days | No significant change | |
| Platelet (PLT) Count | Olaparib | 4 days | No significant change |
Key Experimental Protocols
Complete Blood Count (CBC) Analysis in Mice
-
Objective: To quantify the number of red blood cells, white blood cells, and platelets in peripheral blood.
-
Methodology:
-
Collect approximately 50-100 µL of whole blood from each mouse via a suitable method (e.g., submandibular or saphenous vein) into EDTA-coated tubes to prevent coagulation.
-
Gently mix the blood by inversion.
-
Analyze the samples using an automated hematology analyzer calibrated for mouse blood.
-
Key parameters to measure include: Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT), Mean Corpuscular Volume (MCV), White Blood Cell (WBC) count with differential (neutrophils, lymphocytes, monocytes), and Platelet (PLT) count.
-
Perform baseline blood collections before the start of treatment and at regular intervals during the study (e.g., weekly or bi-weekly).
-
Bone Marrow Analysis by Flow Cytometry
-
Objective: To assess the impact of PARP inhibitors on hematopoietic stem and progenitor cell (HSPC) populations.
-
Methodology:
-
At the end of the study, euthanize the mice and dissect the femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with appropriate buffer (e.g., PBS with 2% FBS).
-
Create a single-cell suspension by passing the bone marrow through a cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against surface markers to identify different HSPC populations (e.g., LSK cells: Lineage-Sca-1+c-Kit+).
-
Analyze the stained cells using a multi-color flow cytometer.
-
Quantify the percentage and absolute number of different HSPC populations.
-
Colony-Forming Unit (CFU) Assay
-
Objective: To determine the in vitro effect of PARP inhibitors on the proliferative capacity of hematopoietic progenitor cells.
-
Methodology:
-
Prepare a single-cell suspension of bone marrow cells from untreated mice as described above.
-
Mix the bone marrow cells with a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines to support the growth of different hematopoietic lineages.
-
Add the PARP inhibitor at various concentrations to the cell-medium mixture.
-
Plate the mixture in petri dishes and incubate under standard cell culture conditions (37°C, 5% CO2).
-
After 7-14 days, count the number of colonies of different types (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid) under a microscope.
-
Calculate the IC50 value of the PARP inhibitor for each progenitor cell type.
-
Visualizations
Caption: Signaling pathway of PARP inhibitor-induced hematological toxicity.
References
Technical Support Center: Debunking Common Artifacts in Palacaparib High-Throughput Screening
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Palacaparib in high-throughput screening (HTS) campaigns. The following resources are designed to help identify and mitigate common experimental artifacts that can lead to false-positive or inconclusive results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (AZD-9574) is an orally bioavailable and central nervous system (CNS) penetrant inhibitor of poly(ADP-ribose) polymerase 1 (PARP1).[1] Its primary mechanism of action involves selectively binding to PARP1 and trapping it at the site of single-strand DNA breaks. This prevents the repair of damaged DNA, leading to an accumulation of DNA strand breaks, genomic instability, and ultimately apoptosis.[1][2][3] This cytotoxic effect is particularly pronounced in cancer cells with deficiencies in homologous recombination repair (HRR).[3] this compound exhibits high selectivity for PARP1 over other PARP family members.
Q2: We are seeing a high number of hits in our primary fluorescence-based screen. How can we differentiate true this compound activity from false positives?
A high hit rate in primary HTS is often associated with assay artifacts rather than specific target engagement. Common sources of false positives in fluorescence-based assays include compound autofluorescence, light scattering from precipitated compounds, and fluorescence quenching. It is crucial to perform counter-screens and orthogonal assays to eliminate these artifacts. For instance, a pre-read of the assay plate before adding reagents can identify intrinsically fluorescent compounds.
Q3: Some of our initial hits are not reproducible in follow-up assays. What could be the cause?
Lack of reproducibility can stem from several factors, including compound aggregation, where molecules form colloidal particles that non-specifically inhibit enzymes. These "promiscuous inhibitors" can often be identified by their sensitivity to non-ionic detergents. Another cause could be the presence of reactive chemical species in the compounds that interfere with the assay components. Implementing a systematic hit validation cascade that includes testing for aggregation and performing orthogonal assays is essential to weed out these false positives.
Q4: How can we proactively minimize the occurrence of artifacts in our this compound HTS campaign?
Proactive measures include:
-
Assay Design: Whenever possible, use red-shifted fluorophores in fluorescence-based assays, as this can reduce interference from autofluorescent compounds which are more common at lower wavelengths.
-
Compound Library Quality: Ensure the chemical library is of high quality and, if possible, pre-filtered to remove known Pan-Assay Interference Compounds (PAINS).
-
Control Experiments: Routinely include control wells to test for compound autofluorescence and other interferences.
-
Detergent Use: For biochemical assays, the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help prevent compound aggregation.
Troubleshooting Guides
Guide 1: Identifying and Mitigating Compound Autofluorescence
Issue: A significant number of hits in a fluorescence-based PARP1 activity assay appear to be false positives. The issue is suspected to be compound autofluorescence.
Troubleshooting Workflow:
Caption: Workflow for identifying autofluorescent compounds.
Experimental Protocol: Pre-read for Autofluorescence
-
Prepare a 384-well plate with the compounds to be screened at the final assay concentration in the assay buffer, but without the PARP1 enzyme or fluorescent substrate.
-
Include wells with buffer only (blank) and a known fluorescent compound as a positive control.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as the primary PARP1 activity assay.
-
Analyze the data to identify wells with significantly higher fluorescence intensity compared to the blank. These "hits" are likely autofluorescent compounds.
Guide 2: Detecting Promiscuous Inhibitors via Compound Aggregation
Issue: Hits from the primary screen show inconsistent activity or are active against multiple unrelated targets, suggesting a non-specific mechanism of inhibition.
Troubleshooting Workflow:
Caption: Workflow for identifying compound aggregators.
Experimental Protocol: Detergent-Based Assay for Aggregation
-
Prepare two sets of assay plates.
-
In the first set, run the standard PARP1 activity assay with the hit compounds.
-
In the second set, run the same assay but with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.
-
Compare the inhibitory activity of the compounds in the presence and absence of the detergent.
-
A significant reduction in inhibition in the presence of the detergent is a strong indication that the compound is acting through aggregation.
Data Presentation
The following tables illustrate how data from troubleshooting experiments can be structured to clearly identify artifacts.
Table 1: Identification of Autofluorescent Compounds
| Compound ID | Primary Screen Signal (RFU) | Pre-read Signal (RFU) | Signal-to-Background (Pre-read) | Artifact Flag |
| This compound | 500 | 110 | 1.1 | No |
| Hit_001 | 8500 | 8450 | 84.5 | Autofluorescence |
| Hit_002 | 4500 | 120 | 1.2 | No |
| Hit_003 | 9200 | 9100 | 91.0 | Autofluorescence |
| Blank | 100 | 100 | 1.0 | N/A |
Table 2: Identification of Compound Aggregators
| Compound ID | % Inhibition (no detergent) | % Inhibition (with 0.01% Triton X-100) | Change in Inhibition | Artifact Flag |
| This compound | 95% | 93% | -2% | No |
| Hit_002 | 88% | 12% | -76% | Aggregator |
| Hit_004 | 75% | 5% | -70% | Aggregator |
| Hit_005 | 92% | 89% | -3% | No |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: this compound's mechanism of action via PARP1 trapping.
This technical support center provides a foundational framework for addressing common artifacts in this compound HTS. By implementing these troubleshooting guides and experimental protocols, researchers can enhance the quality and reliability of their screening data, leading to more robust and validated hit compounds.
References
Validation & Comparative
A Head-to-Head Analysis of Next-Generation PARP1-Selective Inhibitors: Palacaparib vs. Saruparib
The landscape of cancer therapy is continuously evolving, with a significant focus on targeted treatments that exploit specific vulnerabilities of cancer cells. Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone in the treatment of cancers with deficiencies in DNA damage repair, particularly those harboring mutations in BRCA1 and BRCA2 genes. While first-generation PARP inhibitors have demonstrated clinical success, their dual inhibition of both PARP1 and PARP2 has been associated with dose-limiting hematologic toxicities. This has spurred the development of a new wave of highly selective PARP1 inhibitors, aiming to uncouple the potent anti-tumor efficacy of PARP1 inhibition from the off-target toxicities linked to PARP2 inhibition.
This guide provides a comprehensive head-to-head analysis of two leading next-generation, PARP1-selective inhibitors: Palacaparib (AZD-9574) and Saruparib (AZD-5305). For comparative context, the performance of the first-generation, non-selective PARP inhibitor Olaparib is also included. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their preclinical and clinical performance, supported by experimental data and methodologies.
Mechanism of Action: The Rationale for PARP1 Selectivity
PARP1 is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs). Inhibition of PARP1's catalytic activity prevents the recruitment of DNA repair machinery to the site of damage. This leads to the accumulation of unrepaired SSBs, which, upon encountering a replication fork, collapse into more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, cell death through a process known as synthetic lethality.[1][2]
A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is even more cytotoxic than the inhibition of PARP's enzymatic activity alone, as it physically obstructs DNA replication and transcription.[2][3]
The rationale behind developing PARP1-selective inhibitors stems from the understanding that while PARP1 is the primary driver of the anti-tumor activity, the co-inhibition of PARP2 by first-generation inhibitors is a major contributor to myelosuppression and other hematological toxicities.[4] By selectively targeting PARP1, next-generation inhibitors like this compound and Saruparib aim to widen the therapeutic window, allowing for higher, more sustained dosing and potentially improved efficacy and safety profiles.
Preclinical Performance: A Comparative Overview
Extensive preclinical studies have been conducted to characterize the potency, selectivity, and efficacy of this compound and Saruparib, often in comparison to first-generation PARP inhibitors like Olaparib.
In Vitro Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a compound. Both this compound and Saruparib demonstrate high potency for PARP1 inhibition in the low nanomolar range. A crucial differentiator is their selectivity for PARP1 over other PARP family members, particularly PARP2.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1/PARP2 Selectivity Fold | Reference |
| This compound (AZD-9574) | 0.3 - 2.0 | >16,000 | >8000 | |
| Saruparib (AZD-5305) | 2.3 | ~1150 | ~500 | |
| Olaparib | 1-5 | 1-5 | ~1 |
As the data indicates, this compound exhibits exceptional selectivity for PARP1 over PARP2, exceeding 8000-fold. Saruparib also demonstrates significant PARP1 selectivity of approximately 500-fold. In contrast, Olaparib shows roughly equal potency for both PARP1 and PARP2.
PARP Trapping Efficiency
The ability to trap PARP on DNA is a critical determinant of a PARP inhibitor's cytotoxic potential. Preclinical data suggests that both this compound and Saruparib are potent PARP1 trappers. One head-to-head study indicated that Saruparib (AZD5305) was more potent than this compound (AZD9574) in PARP1-DNA trapping.
In Vitro and In Vivo Efficacy
Both this compound and Saruparib have demonstrated potent single-agent efficacy in preclinical models of cancers with homologous recombination repair deficiencies (HRD), such as those with BRCA mutations.
This compound (AZD-9574):
-
Demonstrated potent inhibition of colony formation in HRD+ cell lines, with an IC50 of 1.38 nM in BRCA2-/- DLD1 cells, while showing no effect on BRCA2 wild-type cells.
-
Showed dose-dependent efficacy in a BRCA1 mutant MDA-MB-436 subcutaneous xenograft model.
-
Significantly extended the survival of tumor-bearing mice in an intracranial xenograft model of breast cancer brain metastases, highlighting its brain-penetrant properties.
Saruparib (AZD-5305):
-
In patient-derived xenograft (PDX) models of BRCA1/2-associated cancers, Saruparib showed superior antitumor activity compared to Olaparib, with a complete response rate of 75% versus 37%, respectively.
-
The median preclinical progression-free survival was significantly longer in the Saruparib-treated group compared to the Olaparib-treated group (>386 days vs. 90 days).
-
Achieved greater depth of tumor regression compared to Olaparib (100 mg/kg once daily) at doses ≥0.1 mg/kg once daily in animal models.
Clinical Data: Early Insights into Efficacy and Safety
Clinical trials are underway to evaluate the safety and efficacy of both this compound and Saruparib in patients with advanced solid tumors.
Saruparib (AZD-5305) - The PETRA Trial
The Phase I/IIa PETRA trial (NCT04644068) has provided the most mature clinical data for a PARP1-selective inhibitor to date. The trial enrolled patients with advanced solid tumors harboring mutations in HRR genes such as BRCA1/2, PALB2, or RAD51C/D.
Key Findings from the PETRA Trial:
-
Favorable Safety Profile: Saruparib was well-tolerated with substantially lower rates of grade ≥3 hematologic adverse events compared to historical data for dual PARP1/2 inhibitors.
-
High Target Engagement: The improved safety profile allowed for significantly higher drug exposures, leading to robust and durable target engagement (≥90% PARylation inhibition).
-
Promising Efficacy: In patients with HER2-negative breast cancer treated with the recommended Phase 2 dose (RP2D) of 60 mg once daily, the objective response rate (ORR) was 48.4%, with a median progression-free survival (PFS) of 9.1 months.
| Clinical Outcome (60 mg dose, HER2- breast cancer) | Result | Reference |
| Objective Response Rate (ORR) | 48.4% | |
| Median Progression-Free Survival (PFS) | 9.1 months | |
| Median Duration of Response (DOR) | 7.3 months |
This compound (AZD-9574) - The CERTIS1 Trial
This compound is currently being evaluated in the Phase I/IIa CERTIS1 trial (NCT05417594) as a monotherapy and in combination with other anti-cancer agents in patients with advanced solid malignancies. A key focus of this trial is to leverage this compound's ability to penetrate the blood-brain barrier for the treatment of primary and secondary brain tumors. Data from this trial are anticipated and will be crucial for understanding the clinical profile of this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of PARP1 inhibitors.
PARP1 Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the catalytic activity of PARP1.
Methodology:
-
Plate Coating: A 96-well plate is coated with a histone substrate.
-
Reagent Preparation: Prepare serial dilutions of the test compounds (this compound, Saruparib, Olaparib).
-
Incubation: Recombinant human PARP1 enzyme is pre-incubated with the test compounds in the presence of activated DNA.
-
Reaction Initiation: The PARylation reaction is initiated by the addition of biotinylated NAD+.
-
Detection: After incubation, the plate is washed, and streptavidin-HRP is added, followed by a chemiluminescent substrate.
-
Data Analysis: The luminescence signal, which is proportional to PARP1 activity, is measured using a plate reader. IC50 values are calculated from the dose-response curves.
Cellular PARP-DNA Trapping Assay
This assay quantifies the amount of PARP1 trapped on chromatin within cells following treatment with an inhibitor.
Methodology:
-
Cell Treatment: Cancer cells are treated with varying concentrations of the PARP inhibitors.
-
Cell Fractionation: Cells are harvested and subjected to subcellular fractionation to separate the cytoplasm, soluble nuclear proteins, and chromatin-bound proteins.
-
Western Blotting: The chromatin fraction is then analyzed by Western blotting.
-
Detection: The amount of PARP1 in the chromatin fraction is detected using a specific antibody. A histone protein (e.g., Histone H3) is used as a loading control for the chromatin fraction.
-
Quantification: The intensity of the PARP1 band relative to the loading control is quantified to determine the extent of PARP trapping.
Conclusion and Future Directions
The development of PARP1-selective inhibitors represents a significant advancement in the field of targeted cancer therapy. Both this compound and Saruparib have demonstrated compelling preclinical data, showcasing high potency, selectivity, and robust anti-tumor efficacy, particularly in HRD-positive cancer models.
Saruparib, with its promising clinical data from the PETRA trial, has set a high bar for this new class of drugs, demonstrating a favorable safety profile and encouraging efficacy in a heavily pretreated patient population. The unique brain-penetrant properties of this compound position it as a potentially transformative treatment for primary and metastatic brain cancers, an area of high unmet medical need.
While direct head-to-head clinical comparisons are not yet available, the preclinical data suggest that both inhibitors are highly potent. The subtle differences in their selectivity and PARP trapping efficiency may translate into distinct clinical profiles. The ongoing and future clinical trials for both this compound and Saruparib will be critical in defining their respective roles in the oncology treatment landscape.
For researchers and drug developers, the continued exploration of these next-generation PARP1 inhibitors, both as monotherapies and in combination with other agents, holds the promise of delivering more effective and better-tolerated treatments for a broader range of cancer patients. The detailed understanding of their mechanisms of action and the development of robust predictive biomarkers will be key to maximizing their clinical potential.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. nmsgroup.it [nmsgroup.it]
- 3. The PARP1 selective inhibitor saruparib (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Alliance: Validating the Potent Interaction of Olaparib and Temozolomide in Oncology
A comprehensive analysis of preclinical and clinical data reveals a powerful synergistic relationship between the PARP inhibitor Olaparib and the alkylating agent Temozolomide. This combination has demonstrated enhanced anti-tumor efficacy across a range of malignancies, including glioblastoma, uterine leiomyosarcoma, and small-cell lung cancer, offering a promising therapeutic strategy for difficult-to-treat cancers.
The collaboration of Olaparib and Temozolomide leverages a synthetic lethality approach, where the inhibition of two key DNA damage repair pathways results in catastrophic DNA damage and subsequent cancer cell death. Temozolomide induces DNA methylation, creating lesions that are primarily repaired by the Base Excision Repair (BER) pathway, a process in which Poly (ADP-ribose) polymerase (PARP) is a critical enzyme.[1] Olaparib, a potent PARP inhibitor, blocks this repair mechanism, leading to the accumulation of single-strand breaks which, upon replication, convert to lethal double-strand breaks. This targeted disruption of DNA repair pathways potentiates the cytotoxic effects of Temozolomide, leading to enhanced tumor cell killing.[1][2]
Preclinical Validation of Synergy: In Vitro and In Vivo Evidence
Preclinical studies have consistently demonstrated the synergistic anti-tumor effects of the Olaparib and Temozolomide combination. In vitro experiments across various cancer cell lines have shown a significant increase in cytotoxicity with the combination therapy compared to either drug alone.[1][3] Notably, a study on chordoma cell lines quantified this synergy, reporting a Combination Index (CI) of 0.21 in U-CH1 cells and 0.4 in UM-Chor1 cells, with CI values less than 1 indicating a synergistic interaction.
In vivo animal models have further corroborated these findings. In a glioblastoma mouse model, the combination of Olaparib and Temozolomide resulted in significantly decreased tumor volume and improved survival compared to untreated and monotherapy groups. Similarly, in chordoma xenografts, the combination treatment effectively suppressed tumor expansion through enhanced DNA damage and cytotoxicity.
Clinical Efficacy and Safety Profile
The promising preclinical results have translated into encouraging outcomes in several clinical trials. The combination of Olaparib and Temozolomide has been evaluated in patients with various advanced cancers, demonstrating meaningful clinical activity.
Uterine Leiomyosarcoma (uLMS)
A phase II study (NCI Protocol 10250) in patients with advanced uLMS reported an objective response rate (ORR) of 27% and a median progression-free survival (PFS) of 6.9 months with the combination therapy. The median duration of response was an impressive 12.0 months.
Small-Cell Lung Cancer (SCLC)
In a phase I/II trial for relapsed SCLC, the combination of Olaparib and Temozolomide yielded a confirmed ORR of 41.7%, with a median PFS of 4.2 months and a median overall survival of 8.5 months.
Glioma
A retrospective case series of patients with recurrent IDH-mutant grade 2-3 glioma treated with Olaparib and Temozolomide showed an ORR of 50% and a median PFS of 7.8 months, suggesting significant activity in this patient population.
The most common treatment-related adverse events observed in clinical trials were hematologic toxicities, including neutropenia and thrombocytopenia, which were generally manageable with dose modifications.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies, comparing the efficacy of the Olaparib and Temozolomide combination with monotherapy.
Table 1: Preclinical In Vitro Cytotoxicity
| Cell Line | Treatment | Endpoint | Result | Citation |
| U87MG (Glioblastoma) | Olaparib + Temozolomide | Cell Viability | Enhanced cytotoxicity vs. monotherapy | |
| U251MG (Glioblastoma) | Olaparib + Temozolomide | Cell Viability | Enhanced cytotoxicity vs. monotherapy | |
| T98G (Glioblastoma) | Olaparib + Temozolomide | Cell Viability | Enhanced cytotoxicity vs. monotherapy | |
| U-CH1 (Chordoma) | Olaparib + Temozolomide | Combination Index (CI) | 0.21 | |
| UM-Chor1 (Chordoma) | Olaparib + Temozolomide | Combination Index (CI) | 0.4 |
Table 2: Preclinical In Vivo Efficacy (Glioblastoma Mouse Model)
| Treatment Group | Median Survival (days) | Tumor Volume | Citation |
| Control | 55 | - | |
| Olaparib alone | 52 | - | |
| Temozolomide alone | 77 | Significantly decreased vs. control | |
| Olaparib + Temozolomide | 77 | Significantly decreased vs. control |
Table 3: Clinical Trial Efficacy
| Cancer Type | Trial | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation |
| Uterine Leiomyosarcoma | NCI Protocol 10250 (Phase II) | Olaparib + Temozolomide | 27% | 6.9 months | |
| Small-Cell Lung Cancer | Phase I/II | Olaparib + Temozolomide | 41.7% | 4.2 months | |
| IDH-mutant Glioma (Grade 2-3) | Retrospective Series | Olaparib + Temozolomide | 50% | 7.8 months |
Experimental Protocols
Cell Viability Assay
Cell viability is assessed using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8). Cancer cells are seeded in 96-well plates and treated with Olaparib, Temozolomide, or the combination at various concentrations for a specified period (e.g., 48 hours). Following treatment, the CCK-8 reagent is added to each well, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Combination Index (CI) Calculation
The synergistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. This method involves treating cells with a range of concentrations of each drug alone and in a fixed ratio combination. The dose-response curves for each treatment are then used to calculate the CI value using software such as CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
In Vivo Tumor Xenograft Model
Nude mice are subcutaneously or orthotopically injected with cancer cells. Once tumors reach a palpable size, the mice are randomized into different treatment groups: vehicle control, Olaparib alone, Temozolomide alone, and the combination of Olaparib and Temozolomide. The drugs are administered according to a predetermined schedule and dosage. Tumor volume is measured regularly with calipers, and survival is monitored. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for markers of DNA damage and apoptosis.
Visualizing the Synergistic Mechanism
The following diagrams illustrate the signaling pathway of the synergistic interaction and a typical experimental workflow.
Caption: Signaling pathway of Olaparib and Temozolomide synergy.
Caption: General experimental workflow for validating synergy.
References
A Head-to-Head Battle: Cross-Validation of Palbociclib's Anti-Tumor Activity in Preclinical Models
An objective comparison of Palbociclib's performance against other CDK4/6 inhibitors, supported by experimental data from various laboratories.
For researchers and drug development professionals, the reproducibility of preclinical data is paramount. This guide provides a comparative analysis of the anti-tumor activity of Palbociclib, a first-in-class CDK4/6 inhibitor, across different laboratory settings. By summarizing quantitative data and detailing experimental protocols, we aim to offer a clear cross-validation of its efficacy and a comparison with its main alternatives, Ribociclib and Abemaciclib.
Executive Summary
Palbociclib consistently demonstrates potent and selective inhibition of CDK4 and CDK6, leading to cell cycle arrest at the G1/S transition and subsequent suppression of tumor growth in estrogen receptor-positive (ER+) breast cancer models.[1] This guide collates in vitro and in vivo data from multiple preclinical studies to provide a comprehensive overview of its anti-tumor activity. While direct cross-laboratory comparisons are inherently challenging due to variations in experimental conditions, the collective evidence underscores Palbociclib's robust and reproducible mechanism of action. In comparative studies, Palbociclib, Ribociclib, and Abemaciclib all show efficacy, with subtle but important differences in their kinase selectivity, potency, and toxicity profiles.[2][3]
In Vitro Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values of Palbociclib and its alternatives in commonly used breast cancer cell lines, as reported by different research groups. This allows for an assessment of inter-laboratory variability and a direct comparison of the compounds' anti-proliferative effects.
Table 1: IC50 Values of Palbociclib in Breast Cancer Cell Lines (nM)
| Cell Line | Laboratory/Study 1 | Laboratory/Study 2 | Laboratory/Study 3 |
| MCF-7 (ER+) | 148 ± 25.7[4] | 106[5] | ~100-500 |
| T47D (ER+) | - | - | ~100-500 |
| MDA-MB-231 (TNBC) | 432 ± 16.1 | 285 | - |
Table 2: Comparative IC50 Values of CDK4/6 Inhibitors (nM)
| Inhibitor | CDK4 IC50 | CDK6 IC50 | MCF-7 IC50 | MDA-MB-231 IC50 |
| Palbociclib | 9-11 | 15 | 148 | 432 |
| Ribociclib | 10 | 39 | ~6000-8000 | - |
| Abemaciclib | 2 | 9.9 | ~500 | ~500 |
Note: IC50 values can vary based on the specific assay conditions, such as incubation time and the method used to assess cell viability.
In Vivo Tumor Growth Inhibition
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a critical tool for evaluating the in vivo efficacy of anti-cancer agents.
Table 3: Summary of In Vivo Studies with Palbociclib
| Study Focus | Mouse Model | Cell Line | Dosing Regimen | Key Findings | Reference |
| Palbociclib Efficacy | Nude Mice | CCLP (Cholangiocarcinoma) | 10 mg/kg, 3 times weekly, intraperitoneally | Synergistic tumor growth inhibition with Niclosamide. | |
| Palbociclib Efficacy | PDX Models | Medulloblastoma | 75 mg/kg | Significant survival advantage in mice with intracranial tumors. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility of scientific findings. Below are representative methodologies for key experiments cited in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the CDK4/6 inhibitor (e.g., Palbociclib, Ribociclib, Abemaciclib) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Breast Cancer Xenograft Model
Protocol:
-
Cell Preparation: Harvest human breast cancer cells (e.g., MDA-MB-231) and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Implantation: Subcutaneously inject approximately 1-5 million cells into the mammary fat pad of female immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the CDK4/6 inhibitor (e.g., Palbociclib) or vehicle control according to the specified dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment until the tumors in the control group reach a predetermined maximum size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Palbociclib's Mechanism of Action.
Caption: General Experimental Workflow.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action | MDPI [mdpi.com]
- 5. Investigation of the Therapeutic Effects of Palbociclib Conjugated Magnetic Nanoparticles on Different Types of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Palacaparib and Rucaparib: A Focus on PARP Trapping Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two Poly (ADP-ribose) polymerase (PARP) inhibitors, Palacaparib (AZD-9574) and Rucaparib (Rubraca®), with a specific focus on their PARP trapping potency. The ability of PARP inhibitors to trap PARP enzymes on DNA is a critical mechanism of their anti-cancer activity, leading to cytotoxic DNA double-strand breaks in cancer cells with deficient DNA repair pathways.
Introduction to this compound and Rucaparib
This compound (AZD-9574) is a novel, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of PARP1.[1] It is highly selective for PARP1, with over 8000-fold selectivity compared to other PARP isoforms like PARP2/3/5a/6.[2][3] Its mechanism of action involves the selective inhibition and trapping of PARP1 at the sites of DNA single-strand breaks (SSBs).[2] this compound is currently in early-phase clinical development.[3]
Rucaparib (Rubraca®) is an orally available small molecule inhibitor of PARP enzymes, including PARP-1, PARP-2, and PARP-3. Its cytotoxic effect is mediated through both the inhibition of PARP's enzymatic activity and the formation of PARP-DNA complexes, a phenomenon known as PARP trapping. Rucaparib is an approved therapeutic for the treatment of recurrent ovarian and prostate cancer.
Comparative PARP Trapping Potency
| Parameter | This compound (AZD-9574) | Rucaparib |
| Target Selectivity | Highly selective for PARP1 (>8000-fold vs. PARP2/3/5a/6) | Inhibits PARP-1, PARP-2, and PARP-3 |
| PARP Trapping Potency | Potent PARP1 trapper; selectively traps PARP1 onto chromatin. | Potent PARP trapper; comparable trapping potency to olaparib. |
| Biochemical PARP1 Trapping EC50 | Not publicly available | ~2 nM |
| Cellular PARP Trapping | Induces PARP1 trapping in a dose-dependent manner. | Induces PARP1 and PARP2 trapping. |
Studies have established a rank order of PARP trapping potency among several clinical PARP inhibitors as Talazoparib >> Niraparib > Olaparib = Rucaparib >> Veliparib. This places Rucaparib as a potent PARP trapper among the approved agents. While a specific EC50 for this compound's trapping activity is not yet published, its description as a potent PARP1-selective trapper suggests a strong potential for cytotoxicity in tumors dependent on PARP1 activity. The high selectivity of this compound for PARP1 may offer a different therapeutic window and safety profile compared to broader-spectrum PARP inhibitors like Rucaparib.
Experimental Protocols for Assessing PARP Trapping
Several experimental methodologies are employed to quantify the PARP trapping potency of inhibitors. Below are detailed protocols for key assays cited in the characterization of these drugs.
Chromatin Fractionation and Immunoblotting
This assay directly measures the amount of PARP protein bound to chromatin, which is indicative of PARP trapping.
Principle: Cells are treated with the PARP inhibitor, often in combination with a DNA-damaging agent like methyl methanesulfonate (MMS) to induce SSBs. The cells are then lysed and fractionated to separate the chromatin-bound proteins from other cellular components. The amount of PARP1 and/or PARP2 in the chromatin fraction is then quantified by immunoblotting (Western blot).
Detailed Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, DU145) and allow them to adhere overnight. Treat the cells with varying concentrations of the PARP inhibitor (e.g., this compound or Rucaparib) for a specified duration (e.g., 30 minutes to 4 hours). To enhance trapping, cells can be co-treated with a DNA-damaging agent such as 0.01% MMS.
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular protein fractionation using a commercial kit (e.g., Thermo Scientific Subcellular Protein Fractionation Kit) according to the manufacturer's instructions. This process will yield cytoplasmic, membrane, soluble nuclear, and chromatin-bound protein fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay) to ensure equal loading for immunoblotting.
-
Immunoblotting:
-
Separate the proteins from the chromatin-bound fraction by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PARP1 or PARP2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system. A histone antibody (e.g., Histone H3) should be used as a loading control for the chromatin fraction.
-
-
Data Analysis: Quantify the band intensities for PARP1/2 and the loading control. The increase in the amount of chromatin-bound PARP in drug-treated cells compared to control cells indicates the extent of PARP trapping.
Proximity Ligation Assay (PLA)
The Duolink® Proximity Ligation Assay is a highly sensitive method for detecting and quantifying protein-protein interactions and post-translational modifications in situ, and it has been adapted to measure PARP trapping at the single-cell level.
Principle: This assay uses pairs of oligonucleotide-labeled antibodies (PLA probes) that bind to the target proteins (in this case, PARP1 and a marker of chromatin or DNA damage). When the PLA probes are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification. The amplified product is detected using fluorescently labeled probes, and each signal represents a single PARP trapping event.
Detailed Methodology:
-
Cell Culture and Treatment: Seed cells on coverslips or in microplates and treat with PARP inhibitors as described for the chromatin fractionation assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100.
-
Blocking: Block non-specific antibody binding using the blocking solution provided in the Duolink® kit.
-
Primary Antibody Incubation: Incubate the cells with two primary antibodies from different species that target PARP1 and a chromatin marker (e.g., Histone H3) or a DNA damage marker (e.g., γH2AX).
-
PLA Probe Incubation: Wash the cells and incubate with the species-specific PLA probes (anti-rabbit PLUS and anti-mouse MINUS).
-
Ligation and Amplification: Ligate the connector oligonucleotides and then amplify the circular DNA template using a polymerase.
-
Detection: Hybridize fluorescently labeled detection oligonucleotides to the amplified product.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The number of fluorescent spots per cell nucleus is quantified using image analysis software. An increase in the number of spots in treated cells compared to controls indicates an increase in PARP trapping.
Fluorescence Polarization (FP) Assay
This is a biochemical assay used to measure the binding of PARP to DNA in the presence of an inhibitor in a high-throughput format.
Principle: A fluorescently labeled DNA oligonucleotide that is recognized by PARP is used as a probe. When the small, rapidly tumbling DNA probe is unbound, it has a low fluorescence polarization value. When it is bound by the much larger PARP protein, the rotation of the complex is slower, resulting in a higher fluorescence polarization value. In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, leading to a decrease in FP. A PARP inhibitor that traps PARP on the DNA will prevent this dissociation, thus maintaining a high FP signal.
Detailed Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA). Dilute recombinant human PARP1 enzyme, a fluorescently labeled DNA probe (e.g., with a 5' FAM label), and NAD+ in the assay buffer.
-
Assay Plate Setup: In a low-volume, black 384-well plate, set up the following reactions:
-
Low FP Control (Maximal PARP dissociation): PARP enzyme, fluorescent DNA probe, and NAD+.
-
High FP Control (No PARP dissociation): PARP enzyme and fluorescent DNA probe (no NAD+).
-
Test Wells: PARP enzyme, fluorescent DNA probe, NAD+, and a serial dilution of the PARP inhibitor (this compound or Rucaparib).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters for the fluorophore used.
-
Data Analysis: The FP values are plotted against the inhibitor concentration. The EC50 value, which is the concentration of the inhibitor that produces 50% of the maximal PARP trapping effect (i.e., halfway between the low and high FP controls), is calculated.
Visualizations
Signaling Pathway of PARP Trapping
Caption: Mechanism of PARP trapping by inhibitors leading to synthetic lethality.
Experimental Workflow for Comparing PARP Trapping Potency
Caption: Workflow for comparing the PARP trapping potency of inhibitors.
Conclusion
Both this compound and Rucaparib are potent PARP inhibitors that exert their anti-cancer effects through the mechanism of PARP trapping. Rucaparib is a clinically approved inhibitor of PARP-1, -2, and -3 with a trapping potency comparable to olaparib. In contrast, this compound is a next-generation, highly selective PARP1 inhibitor and trapper currently in clinical development. Its high selectivity for PARP1 may translate into a distinct efficacy and safety profile. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of the PARP trapping abilities of these and other novel PARP inhibitors, which is essential for the rational design of future cancer therapies.
References
Assessing the Therapeutic Window of Palacaparib (Saruparib) Compared to First-Generation PARP Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The development of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. First-generation PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—have demonstrated substantial clinical benefit. However, their therapeutic window is often constrained by dose-limiting toxicities, primarily hematological, which are linked to their dual inhibition of both PARP1 and PARP2 enzymes.
This guide provides an objective comparison of the next-generation, highly selective PARP1 inhibitor Palacaparib (also known as Saruparib, AZD5305) with first-generation PARP inhibitors. We assess the therapeutic window by comparing experimental data on efficacy and toxicity, providing detailed protocols for key assays and visualizing complex biological and experimental relationships.
Mechanism of Action: The Rationale for PARP1 Selectivity
PARP1 and PARP2 are key enzymes in the DNA damage response (DDR), primarily involved in repairing DNA single-strand breaks (SSBs). PARP inhibitors exert their anti-cancer effects through two primary mechanisms[1]:
-
Catalytic Inhibition : By binding to the NAD+ pocket of PARP enzymes, these inhibitors prevent the synthesis of poly (ADP-ribose) chains, a critical step in recruiting other DNA repair factors.
-
PARP Trapping : This is considered the primary driver of cytotoxicity. The inhibitor stabilizes the PARP-DNA complex, converting a transient repair intermediate into a durable roadblock. When a replication fork collides with this trapped complex, it collapses, creating a highly toxic DNA double-strand break (DSB)[2][3][4].
In cancer cells with a deficient HRR pathway (a state known as "BRCAness"), these DSBs cannot be repaired, leading to cell death through a process called synthetic lethality.
While both PARP1 and PARP2 are inhibited by first-generation agents, emerging evidence suggests that their roles in efficacy and toxicity are distinct. The anti-tumor activity is driven primarily by the inhibition and trapping of PARP1[5]. Conversely, PARP2 plays a crucial role in hematopoietic stem cell renewal and erythropoiesis, and its inhibition is strongly linked to the hematological toxicities (anemia, thrombocytopenia, neutropenia) commonly observed with first-generation PARP inhibitors.
This compound (Saruparib) was designed as a highly selective PARP1 inhibitor and trapper, with the hypothesis that sparing PARP2 would decouple the potent anti-tumor efficacy from dose-limiting hematological side effects, thereby widening the therapeutic window.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
Validating Biomarkers for Predicting Palbociclib Sensitivity in Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting tumor sensitivity to Palbociclib (Ibrance), a first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). We will delve into the molecular pathways governing Palbociclib's action, compare it with alternative therapies, and provide detailed experimental protocols for biomarker validation, supported by experimental data.
Palbociclib's Mechanism of Action: The Cell Cycle Connection
Palbociclib is an oral, selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1][2][3] Its primary function is to block the progression of cells from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle.[1][2] This is achieved by preventing the phosphorylation of the Retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for DNA synthesis. When CDK4/6, in complex with Cyclin D, phosphorylates Rb, E2F is released, allowing the cell cycle to proceed. By inhibiting CDK4/6, Palbociclib maintains Rb in its active state, leading to cell cycle arrest and a reduction in cancer cell proliferation. Palbociclib's efficacy is primarily observed in hormone receptor-positive (HR+), HER2-negative breast cancers.
Key Biomarkers for Predicting Palbociclib Sensitivity
While Palbociclib has significantly improved progression-free survival (PFS) in HR+/HER2- breast cancer, not all patients respond equally, and resistance can develop. This has spurred the search for reliable biomarkers to predict treatment sensitivity and resistance.
| Biomarker Category | Biomarker | Status | Rationale for Prediction |
| Sensitivity | Retinoblastoma (Rb) Expression | Investigational | A functional Rb protein is essential for Palbociclib's mechanism of action. Loss of Rb would render the drug ineffective. |
| Progesterone Receptor (PR) Status | Investigational | Higher PR expression (e.g., ≥20%) has been associated with longer Progression-Free Survival (PFS) in some studies. | |
| Low Ki67 Index | Investigational | Lower baseline Ki67 (a marker of proliferation) has been linked to better outcomes. A significant drop in Ki67 post-treatment indicates a good response. | |
| Resistance | Loss of Rb (RB1 mutation) | Established | Loss-of-function mutations in the RB1 gene are a key mechanism of acquired resistance, as the drug's primary target is absent. |
| High Cyclin E1 (CCNE1) Expression/Amplification | Established | Elevated Cyclin E1 can drive cell cycle progression independent of CDK4/6 by activating CDK2, thus bypassing the Palbociclib-induced block. | |
| CDK6 Amplification | Investigational | Increased levels of CDK6 can overcome the inhibitory effects of Palbociclib, leading to drug resistance. | |
| TP53 Mutation | Investigational | Mutations in the tumor suppressor gene TP53 have been associated with worse outcomes in patients treated with Palbociclib. |
Performance Comparison: Palbociclib vs. Alternatives
Palbociclib is one of three FDA-approved CDK4/6 inhibitors. While all share a core mechanism, there are differences in their molecular targets, clinical efficacy, and side-effect profiles.
| Feature | Palbociclib (Ibrance) | Ribociclib (Kisqali) | Abemaciclib (Verzenio) |
| Target Specificity | Highly selective for CDK4/6. | Selective for CDK4/6. | More potent inhibitor of CDK4 than CDK6; also inhibits other kinases. |
| Dosing Schedule | 125 mg daily for 21 days, followed by a 7-day rest period. | 600 mg daily for 21 days, followed by a 7-day rest period. | 150 mg twice daily, continuously. |
| Key Clinical Trial (First-Line Metastatic) | PALOMA-2 | MONALEESA-2 | MONARCH 3 |
| Median PFS (vs. Letrozole alone) | 27.6 months (vs. 14.5 months) | 25.3 months (vs. 16.0 months) | 28.18 months (vs. 14.76 months) |
| Median Overall Survival (OS) | 53.9 months (vs. 51.2 months) | 63.9 months (vs. 51.4 months) | 67.1 months (vs. 54.5 months) |
| Common Grade 3/4 Adverse Events | Neutropenia (66.4%), Leukopenia (24.8%) | Neutropenia (62.5%), Leukopenia (21.3%) | Diarrhea (9.5%), Neutropenia (23.9%) |
For patients who progress on CDK4/6 inhibitors, several treatment options are available, including switching to a different endocrine therapy, or using targeted agents like the mTOR inhibitor everolimus in combination with exemestane.
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker analysis is critical for clinical decision-making. Below are standardized protocols for the key assays used to validate Palbociclib sensitivity biomarkers.
Immunohistochemistry (IHC) for Rb, Ki67, and PR
-
Principle: IHC uses antibodies to detect the presence and localization of specific proteins in tissue sections.
-
Methodology:
-
Deparaffinization and Rehydration: Cut 4-µm thick sections from the FFPE tumor block. Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a pressure cooker or water bath in a citrate buffer (pH 6.0) for 20 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific antibody binding with a protein block (e.g., serum-free) for 20 minutes.
-
Primary Antibody Incubation: Incubate slides with primary antibodies (e.g., anti-Rb, anti-Ki67, anti-PR) at appropriate dilutions overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Visualize with a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei. Dehydrate, clear, and mount the slides.
-
-
Scoring:
-
Rb: Scored based on the percentage and intensity of nuclear staining. Loss is defined as complete absence of nuclear staining in tumor cells.
-
Ki67: Scored as the percentage of tumor cells with positive nuclear staining (Ki67 index).
-
PR: Scored using the Allred score or as a percentage of positively stained tumor cell nuclei.
-
Fluorescence In Situ Hybridization (FISH) for CCND1 Amplification
-
Principle: FISH uses fluorescently labeled DNA probes to detect the presence or absence of specific DNA sequences on chromosomes.
-
Methodology:
-
Pre-treatment: Deparaffinize and rehydrate 4-µm FFPE sections. Pretreat with a protease solution to digest proteins and allow probe access.
-
Denaturation: Co-denature the probe (e.g., a locus-specific probe for CCND1 at 11q13 and a control probe for centromere 11, CEP11) and the target DNA on the slide at 75°C for 5 minutes.
-
Hybridization: Allow the probes to hybridize to the target DNA by incubating overnight at 37°C in a humidified chamber.
-
Post-Hybridization Washes: Wash the slides in stringent solutions to remove non-specifically bound probes.
-
Counterstaining and Visualization: Counterstain the nuclei with DAPI. Visualize and capture images using a fluorescence microscope equipped with appropriate filters.
-
-
Scoring: Amplification is determined by the ratio of the CCND1 gene signal to the CEP11 control signal. A ratio of >2.0 is typically considered amplified.
Next-Generation Sequencing (NGS) for RB1, TP53, and CCNE1 Status
-
Principle: NGS allows for the rapid sequencing of large portions of the genome to identify mutations, insertions, deletions, and copy number variations.
-
Methodology:
-
DNA Extraction: Extract genomic DNA from FFPE tumor tissue sections. Quantify and assess the quality of the extracted DNA.
-
Library Preparation: Fragment the DNA and ligate adapters to the ends. Use a targeted gene panel that includes RB1, TP53, CCNE1, and other relevant cancer genes. Amplify the library using PCR.
-
Sequencing: Sequence the prepared library on an NGS platform (e.g., Illumina).
-
Bioinformatic Analysis:
-
Align the sequencing reads to the human reference genome.
-
Call variants (single nucleotide variants, indels) and annotate them to identify pathogenic mutations in genes like RB1 and TP53.
-
Analyze read depth to determine copy number variations, such as amplification of the CCNE1 gene.
-
-
-
Interpretation: The presence of deleterious RB1 mutations or high-level CCNE1 amplification would be reported as potential markers of resistance to Palbociclib.
Conclusion
The validation of predictive biomarkers is paramount for optimizing the use of Palbociclib and improving patient outcomes. While HR-positivity and HER2-negativity are the primary indicators for Palbociclib therapy, a deeper molecular understanding involving markers like Rb status, CCNE1 amplification, and potentially Ki67 and PR levels, can further refine patient selection. The experimental protocols outlined provide a standardized framework for assessing these biomarkers. Continued research and prospective clinical trials are essential to discover and validate novel biomarkers, ultimately paving the way for more personalized and effective cancer therapy.
References
Palacaparib's Selectivity Profile: An Independent Verification
Published: November 25, 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Palacaparib's selectivity profile against other prominent PARP inhibitors. The information is supported by experimental data to facilitate informed decisions in research and development.
This compound (AZD9574) is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of poly(ADP-ribose) polymerase (PARP) 1.[1] Its primary mechanism of action involves selectively binding to PARP1, which plays a crucial role in the repair of single-strand DNA breaks.[1] By inhibiting PARP1, this compound leads to an accumulation of DNA damage, ultimately resulting in apoptosis, particularly in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[2] A key characteristic of this compound is its high selectivity for PARP1 over other members of the PARP family.
Comparative Selectivity of PARP Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other well-established PARP inhibitors against PARP1 and PARP2, providing a quantitative comparison of their on-target selectivity. Lower IC50 values indicate higher potency.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) | Key Off-Target Kinases (IC50) |
| This compound | 0.3 - 2.0[3] | ~20-fold less potent than PARP1 (cellular assay)[4] | ~20 | Not extensively published |
| Olaparib | 1.4 | 12 | ~8.6 | Generally considered highly selective with no significant kinase inhibition at clinically relevant concentrations. |
| Rucaparib | ~1.4 (Ki) | Potent inhibitor | Not specified | PIM1 (1.2 µM), DYRK1A (1.4 µM), CDK1 (1.4 µM), CDK9 (2.7 µM), HIPK2 (4.4 µM), PIM2 (7.7 µM), CK2 (7.8 µM), PRKD2 (9.7 µM), ALK (18 µM) |
| Niraparib | 3.8 | 2.1 | ~0.55 | DYRK1A, DYRK1B, PIM3, CDK16 (sub-micromolar) |
| Talazoparib | 0.57 | Potent inhibitor | Not specified | Weak binding to two kinases. |
| Veliparib | 5.2 (Ki) | 2.9 (Ki) | ~0.56 | PIM1 (17 µM), CDK9 (8.2 µM) |
Experimental Protocols
The determination of a PARP inhibitor's selectivity profile involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical PARP Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified PARP enzymes.
-
Reagents and Materials: Purified recombinant human PARP1 and PARP2 enzymes, biotinylated NAD+, activated DNA, histone proteins, streptavidin-coated plates, and the test inhibitor (e.g., this compound).
-
Procedure:
-
Histone proteins are pre-coated onto streptavidin-coated microplates.
-
A reaction mixture is prepared containing the PARP enzyme, activated DNA, and varying concentrations of the inhibitor.
-
The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
The plate is incubated to allow for the PARylation of histones.
-
The plate is washed to remove unbound reagents.
-
A streptavidin-HRP (horseradish peroxidase) conjugate is added, which binds to the biotinylated PAR chains.
-
A chemiluminescent or colorimetric substrate is added, and the resulting signal is measured using a plate reader.
-
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based PARP Inhibition Assay (PARylation Assay)
This assay measures the inhibition of PARP activity within living cells.
-
Cell Culture: A suitable cancer cell line (e.g., HeLa or a breast cancer cell line) is cultured in appropriate media.
-
Procedure:
-
Cells are seeded in microplates and allowed to adhere.
-
Cells are treated with a range of concentrations of the PARP inhibitor for a specified period.
-
DNA damage is induced using an agent like hydrogen peroxide (H2O2) to stimulate PARP activity.
-
Cells are then fixed and permeabilized.
-
Immunostaining is performed using a primary antibody that specifically recognizes poly(ADP-ribose) (PAR) chains, followed by a fluorescently labeled secondary antibody.
-
The fluorescence intensity is quantified using high-content imaging or a fluorescence plate reader.
-
-
Data Analysis: A decrease in fluorescence intensity indicates inhibition of PARP activity. EC50 values are determined by plotting the fluorescence signal against the inhibitor concentration.
Kinome Profiling (e.g., KINOMEscan™)
This high-throughput screening method assesses the interaction of a compound with a large panel of kinases.
-
Principle: The assay is based on a competitive binding platform where the test compound is competed against an immobilized, active-site directed ligand for binding to each kinase in the panel.
-
Procedure:
-
A DNA-tagged kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 10 µM).
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
-
Data Analysis: The results are typically reported as the percentage of the kinase that is competed off the immobilized ligand. A high percentage indicates a strong interaction between the inhibitor and the kinase. Follow-up dose-response assays are then performed to determine the dissociation constant (Kd) or IC50 for the identified off-target kinases.
Visualizing Key Processes and Comparisons
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Statistical methods for comparing the efficacy of PARP inhibitors in clinical trials
This guide provides a detailed comparison of the statistical methodologies employed in clinical trials to evaluate and compare the efficacy of Poly (ADP-ribose) polymerase (PARP) inhibitors. It is intended for researchers, clinical scientists, and drug development professionals seeking to understand the statistical underpinnings of PARP inhibitor clinical trials.
The Principle of Synthetic Lethality
PARP inhibitors are a class of targeted cancer therapies that exploit the concept of synthetic lethality.[1] This occurs when a defect in one of two genes has little effect on a cell, but the simultaneous loss of both genes leads to cell death.[1][2] In many cancers, mutations in genes like BRCA1 or BRCA2, which are crucial for homologous recombination (HR), a key DNA double-strand break repair pathway, render the cancer cells highly dependent on PARP-mediated single-strand break repair.[3] By inhibiting PARP, single-strand breaks accumulate and are converted into toxic double-strand breaks during replication.[4] In BRCA-deficient cells that lack a functional HR pathway, these double-strand breaks cannot be repaired, leading to selective cancer cell death.
Key Efficacy Endpoints in PARP Inhibitor Trials
The efficacy of PARP inhibitors is primarily assessed using time-to-event endpoints and response rates.
-
Progression-Free Survival (PFS): Defined as the time from randomization to objective tumor progression or death from any cause. PFS is a common primary endpoint in oncology trials because it can be measured earlier than overall survival and is not confounded by subsequent lines of therapy.
-
Overall Survival (OS): Defined as the time from randomization to death from any cause. While considered the gold standard for demonstrating clinical benefit, it requires longer follow-up.
-
Objective Response Rate (ORR): The proportion of patients who achieve a complete or partial response to treatment based on predefined criteria, such as RECIST 1.1 (Response Evaluation Criteria in Solid Tumors). A complete response signifies the disappearance of all signs of cancer, while a partial response indicates a significant decrease in tumor size.
Statistical Methods for Analyzing Efficacy
The choice of statistical method is dictated by the endpoint being measured. A well-defined Statistical Analysis Plan (SAP) is crucial and is developed before the trial data are analyzed to prevent bias and ensure transparency.
Time-to-event data are unique because they include "censored" observations. Censoring occurs when the event of interest (progression or death) has not occurred for a patient by the end of the study or when a patient is lost to follow-up.
Experimental Protocol: Kaplan-Meier and Log-Rank Test
-
Objective: To compare the survival distributions (PFS or OS) between two or more treatment groups (e.g., PARP inhibitor vs. placebo).
-
Methodology:
-
Kaplan-Meier (KM) Method: This non-parametric method is used to estimate the survival function for each treatment group. The KM curve is a step function that shows the estimated probability of survival over time. The curve begins at a 100% survival probability and drops each time an event occurs. Censored data points are typically indicated with tick marks on the curve and contribute to the analysis up to the time of censoring.
-
Log-Rank Test: This is a non-parametric hypothesis test used to formally compare the Kaplan-Meier curves between groups. It tests the null hypothesis that there is no difference in the survival distributions across the groups. The test calculates the observed and expected number of events in each group at each event time point and aggregates the information to produce a chi-square test statistic.
-
-
Interpretation: A statistically significant p-value (typically < 0.05) from the log-rank test suggests that the difference between the survival curves is unlikely to be due to chance.
Experimental Protocol: Cox Proportional Hazards Model
-
Objective: To estimate the magnitude of the treatment effect while adjusting for other covariates (e.g., age, disease stage).
-
Methodology:
-
The Cox proportional hazards model is a regression model used to investigate the association between patient survival time and one or more predictor variables.
-
The model's primary output is the Hazard Ratio (HR) . The HR represents the relative risk of an event occurring in the experimental arm compared to the control arm at any given time.
-
The core assumption of this model is that the hazards are proportional over time, meaning the ratio of the hazards between the two groups remains constant throughout the study.
-
-
Interpretation:
-
HR < 1: Indicates a reduction in the risk of the event in the experimental group. For example, an HR of 0.60 means that patients in the treatment group have a 40% lower risk of progression or death compared to the control group.
-
HR = 1: Indicates no difference in risk between the groups.
-
HR > 1: Indicates an increased risk of the event in the experimental group.
-
The 95% Confidence Interval (CI) for the HR is also crucial. If the CI does not include 1.0, the result is statistically significant.
-
ORR is a binary endpoint (response or no response) and is analyzed using methods for categorical data.
Experimental Protocol: Comparing ORR
-
Objective: To determine if there is a statistically significant difference in the proportion of patients who respond to treatment between groups.
-
Methodology:
-
The number of patients with a complete response (CR) and partial response (PR) is calculated for each treatment arm.
-
The ORR is calculated as (CR + PR) / Total Evaluable Patients.
-
Chi-squared (χ²) test or Fisher's exact test is used to compare the proportions between the two groups. Fisher's exact test is typically used when sample sizes are small.
-
-
Interpretation: A significant p-value indicates that the observed difference in response rates between the treatment arms is unlikely to be a result of random chance.
Data Visualization for ORR
-
Waterfall Plots: These plots are frequently used to visualize tumor response in individual patients. Each bar represents a single patient, and the y-axis shows the maximum percentage change in tumor size from baseline. Bars extending downwards indicate tumor shrinkage, while bars extending upwards show tumor growth. While visually powerful, waterfall plots may overestimate the true ORR because they show the single best response, whereas RECIST criteria often require a confirmatory scan for a response to be officially recorded.
Comparative Efficacy Data from Key PARP Inhibitor Trials
The following table summarizes the statistical findings from pivotal clinical trials of various PARP inhibitors in ovarian cancer.
| PARP Inhibitor | Clinical Trial | Patient Population | Primary Endpoint | Statistical Method | Hazard Ratio (HR) [95% CI] | Reference |
| Olaparib | SOLO-1 | Newly Diagnosed Advanced Ovarian Cancer with BRCA mutation (Maintenance) | PFS | Log-Rank Test, Cox Model | 0.30 [0.23–0.41] | |
| Niraparib | PRIMA | Newly Diagnosed Advanced Ovarian Cancer (Maintenance) | PFS | Log-Rank Test, Cox Model | 0.62 [0.50–0.76] (Overall Population) | |
| HRD-positive | 0.43 [0.31–0.59] | |||||
| Veliparib | VELIA | Newly Diagnosed Advanced Ovarian Cancer (with Chemo + Maintenance) | PFS | Log-Rank Test, Cox Model | 0.68 [0.56-0.83] (Overall Population) | |
| Rucaparib | ARIEL3 | Recurrent Ovarian Cancer (Maintenance) | PFS | Log-Rank Test, Cox Model | 0.36 [0.30-0.45] (BRCA-mutant) |
Note: This table presents a selection of data for illustrative purposes. HR values are for the PARP inhibitor vs. placebo. HRD: Homologous Recombination Deficiency.
Clinical Trial Workflow and Statistical Integration
The successful execution and analysis of a clinical trial require a meticulously planned workflow where statistical considerations are integrated at every stage.
References
- 1. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 4. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Palacaparib
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper disposal of Palacaparib, a potent PARP1 inhibitor with antineoplastic properties, is a critical component of laboratory safety and environmental responsibility.[1] As a cytotoxic agent, this compound and any materials contaminated with it must be handled as hazardous waste.[2][3][4][5] Adherence to these guidelines is essential to mitigate risks of exposure and ensure compliance with regulatory standards.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE): Before handling this compound or any related waste, personnel must be equipped with appropriate PPE. This includes, but is not limited to:
-
Two pairs of chemotherapy-tested gloves.
-
A disposable, impermeable gown.
-
Safety glasses or goggles.
-
A face shield if there is a risk of splashing.
2. Waste Segregation and Collection: All waste contaminated with this compound must be segregated at the point of generation. Never mix cytotoxic waste with general laboratory trash or other chemical waste streams.
-
Solid Waste: This includes gloves, gowns, bench paper, and any other disposable items that have come into contact with this compound. Place these items in a designated, leak-proof, and clearly labeled cytotoxic waste container. These containers are often color-coded, typically yellow with a purple lid, to signify cytotoxic contents.
-
Liquid Waste: Unused or expired this compound solutions, as well as contaminated solvents, must be collected in a designated, sealed, and shatter-resistant hazardous waste container. The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound." Do not dispose of liquid this compound waste down the sink.
-
Sharps: All sharps, such as needles, syringes, and contaminated glassware, must be disposed of immediately into a designated, puncture-resistant cytotoxic sharps container. These are also typically yellow with a purple lid.
3. Container Management: Waste containers must be kept closed except when adding waste. Ensure containers are not overfilled. Once a container is three-quarters full, it should be sealed and prepared for disposal.
4. Decontamination: All surfaces and equipment that may have come into contact with this compound should be decontaminated. Use a designated deactivating solution or follow your institution's established protocols for cleaning cytotoxic drug contamination. All materials used for decontamination, such as wipes and pads, must also be disposed of as cytotoxic waste.
5. Storage and Labeling: Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with a warning sign indicating the presence of cytotoxic materials. Each container must be labeled with its contents and the date it was sealed.
6. Final Disposal: The final disposal of this compound waste must be conducted through a licensed hazardous waste contractor. The primary method for the destruction of cytotoxic waste is high-temperature incineration. Ensure that all documentation, including hazardous waste consignment notes, is completed accurately.
Quantitative Data Summary
| Parameter | Specification | Source |
| Waste Container Type | Leak-proof, rigid, puncture-resistant for sharps. Color-coded (typically yellow with purple lids). | |
| Labeling Requirements | "Hazardous Waste," "Cytotoxic," Chemical Name (this compound), Date. | |
| PPE Requirements | Double chemotherapy gloves, impermeable gown, eye and face protection. | |
| Final Disposal Method | High-temperature incineration via a licensed hazardous waste contractor. |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Facebook [cancer.gov]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
Essential Safety and Operational Guidance for Handling Palacaparib
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and logistical plans for the handling and disposal of Palacaparib, a potent antineoplastic agent. Given that this compound is an inhibitor of poly(ADP-ribose) polymerase (PARP) 1, it is classified as a hazardous drug, necessitating stringent safety measures to prevent occupational exposure.[1] Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the environment.
I. Personal Protective Equipment (PPE)
The primary strategy for minimizing exposure to hazardous drugs like this compound is the consistent and correct use of Personal Protective Equipment (PPE).[2] Personnel must be trained in the proper donning and doffing of all required PPE.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Required PPE | Notes |
| Unpacking/Receiving | - Two pairs of chemotherapy-tested gloves (ASTM D6978) - Disposable gown - Eye protection (safety glasses with side shields or goggles) | If the external packaging is damaged, treat as a spill and follow spill management procedures. |
| Weighing and Compounding (Solid or Liquid) | - Two pairs of chemotherapy-tested gloves (ASTM D6978) - Disposable, low-permeability gown with back closure[3] - Eye protection (goggles or face shield) - Respiratory protection (N95 or higher) | All handling of powdered this compound should be performed in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE). |
| Administering to Animals | - Two pairs of chemotherapy-tested gloves (ASTM D6978) - Disposable gown - Eye protection (safety glasses with side shields or goggles) | Use Luer-lock syringes and needless systems where possible to minimize aerosol generation.[3] |
| Handling Animal Waste | - Two pairs of chemotherapy-tested gloves (ASTM D6978) - Disposable gown | Animal waste from treated animals may contain the drug or its metabolites and should be handled as hazardous. |
| Spill Cleanup | - Two pairs of chemotherapy-tested gloves (ASTM D6978) - Disposable, low-permeability gown - Eye protection (goggles or face shield) - Respiratory protection (N95 or higher) - Shoe covers | A spill kit specifically for cytotoxic drugs should be readily available in all areas where this compound is handled. |
| Waste Disposal | - Two pairs of chemotherapy-tested gloves (ASTM D6978) - Disposable gown | All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to regulations. |
II. Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential for minimizing risk.
Step 1: Receiving and Unpacking
-
Inspect incoming packages for any signs of damage or leakage.
-
Don appropriate PPE (double gloves, gown, eye protection) before opening the package in a designated receiving area.
-
Verify the container label and integrity.
-
Wipe the exterior of the primary container with a suitable decontaminating agent.
Step 2: Storage
-
Store this compound in a clearly labeled, sealed container.
-
Keep it in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
Step 3: Preparation and Handling
-
All manipulations of this compound, especially of the powdered form, must be conducted within a certified Class II BSC or a CVE to prevent aerosolization.[4]
-
Use dedicated equipment (e.g., spatulas, weighing boats, mortars, and pestles). If not possible, thoroughly decontaminate reusable equipment after use.
-
Work on a disposable, plastic-backed absorbent pad to contain any minor spills.
-
Change gloves immediately if they become contaminated.
Step 4: Administration (in a research setting)
-
Transport prepared doses in sealed, labeled containers.
-
Wear appropriate PPE during administration.
-
Use techniques that minimize the generation of aerosols.
III. Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of following institutional and local regulations.
-
Waste Segregation: All contaminated items (e.g., gloves, gowns, vials, absorbent pads, cleaning materials) must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers. These containers are typically color-coded, often with purple lids.
-
Sharps: All sharps contaminated with this compound (e.g., needles, syringes) must be disposed of in a designated cytotoxic sharps container.
-
Waste Disposal: Cytotoxic waste must be incinerated at a high temperature in a licensed hazardous waste facility. Do not dispose of this compound waste in general laboratory trash or down the drain.
IV. Spill Management Workflow
In the event of a this compound spill, a clear and immediate response is critical to prevent exposure and contamination.
Caption: Workflow for managing a this compound spill.
Disclaimer: The information provided is based on general guidelines for handling potent and cytotoxic compounds. A substance-specific risk assessment should be performed, and all institutional and regulatory safety protocols must be followed.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
